2,2-Difluoro-2-p-tolylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPQENPQBLFBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599403 | |
| Record name | Difluoro(4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131323-10-9 | |
| Record name | Difluoro(4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-2-p-tolylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analog of p-tolylacetic acid. The introduction of geminal fluorine atoms on the α-carbon of an acetic acid derivative can significantly alter its physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document outlines the most plausible synthetic strategies, provides detailed experimental protocols for key reactions, and presents relevant data in a structured format.
Introduction to α,α-Difluoro Arylacetic Acids
The incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and acidity (pKa). The gem-difluoroalkyl group (CF2) is often employed as a bioisostere for a carbonyl group or a methylene group, and it can impart unique conformational constraints. This compound, with its combination of a lipophilic tolyl group and an electron-withdrawing difluoromethyl moiety, represents an interesting scaffold for the development of novel therapeutics.
Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. Based on established organofluorine chemistry, two primary strategies are considered the most viable:
-
The Reformatsky Reaction: This is a classic method for the formation of β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc. For the target molecule, this involves the reaction of p-tolualdehyde with an ethyl bromodifluoroacetate. The resulting β-hydroxy ester can then be hydrolyzed to the final carboxylic acid.
-
Electrophilic Difluorination: This approach would involve the direct introduction of two fluorine atoms onto the α-position of a suitable precursor, such as p-tolylacetic acid or its corresponding ester. This is typically achieved using an electrophilic fluorinating agent. However, achieving controlled difluorination without significant side reactions can be challenging.
This guide will focus on the Reformatsky reaction, as it offers a more controlled and predictable route to the target molecule.
The Reformatsky Reaction Approach
The synthesis of this compound via the Reformatsky reaction is a two-step process:
-
Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate. This key step involves the reaction of p-tolualdehyde with ethyl bromodifluoroacetate in the presence of activated zinc.
-
Step 2: Hydrolysis to this compound. The ester intermediate is then hydrolyzed to the final carboxylic acid product.
Signaling Pathway of the Reformatsky Reaction
The following diagram illustrates the key transformations in the Reformatsky reaction pathway for the synthesis of the target molecule.
Caption: Synthetic pathway for this compound via the Reformatsky reaction.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate
This protocol is adapted from general procedures for the Reformatsky reaction.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
p-Tolualdehyde
-
Ethyl bromodifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous THF and gently heat the mixture to activate the zinc, as indicated by the disappearance of the iodine color.
-
Allow the flask to cool to room temperature.
-
In the dropping funnel, prepare a solution of p-tolualdehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension and initiate the reaction by gentle heating. Once the reaction begins (as evidenced by a gentle reflux), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature overnight, or heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
Table of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| p-Tolualdehyde | C₈H₈O | 120.15 | Starting Material |
| Ethyl Bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | Reagent |
| Zinc | Zn | 65.38 | Reagent |
| Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate | C₁₂H₁₄F₂O₃ | 244.23 | Intermediate |
| This compound | C₉H₈F₂O₂ | 186.15 | Final Product |
Typical Reaction Parameters
| Parameter | Step 1: Reformatsky Reaction | Step 2: Hydrolysis |
| Solvent | Anhydrous THF | Ethanol/Water |
| Temperature | Reflux (~66 °C) | RT to Reflux |
| Reaction Time | 2-4 hours | 4-16 hours |
| Typical Yield | 60-80% | >90% |
| Purification | Column Chromatography | Recrystallization |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a robust and reliable synthetic route to this compound using the Reformatsky reaction. The provided experimental protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development. The synthesis of this and similar fluorinated building blocks is crucial for the continued exploration of the chemical space for novel therapeutic agents. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 2,2-Difluoro-2-p-tolylacetic Acid
This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the hypothesized biological relevance of this compound. Given the limited direct experimental data on this specific molecule, this document synthesizes information from commercially available data and extrapolates from closely related structural analogs.
Core Properties
This compound, with the IUPAC name 2,2-difluoro-2-(4-methylphenyl)acetic acid, is a halogenated aromatic carboxylic acid.[1] Its structure is characterized by a p-tolyl group attached to a difluoroacetic acid moiety. This substitution pattern, particularly the gem-difluoro group alpha to the carboxylic acid, is of significant interest in medicinal chemistry for its potential to modulate physicochemical and pharmacological properties.
Physicochemical and Spectroscopic Data
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| IUPAC Name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | [1] |
| Synonyms | 2,2-Difluoro-2-(p-tolyl)acetic acid, Difluoro(4-methylphenyl)acetic acid | [1] |
| CAS Number | 131323-10-9 | [2] |
| Boiling Point | 266.2 ± 35.0 °C at 760 mmHg (estimated from m-tolyl isomer) | [3] |
| Density | 1.3 ± 0.1 g/cm³ (estimated from m-tolyl isomer) | [3] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Hazard Information
Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard personal protective equipment, including gloves, protective clothing, and eye/face protection, is recommended when handling this compound.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis is a multi-step process beginning with the esterification of p-tolylacetic acid, followed by the formation of a silyl ketene acetal, electrophilic fluorination, and final hydrolysis to yield the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established methods for the synthesis of related α-fluoro and α,α-difluoro carboxylic acids.[4][5][6]
Step 1: Synthesis of Ethyl p-tolylacetate
-
To a solution of p-tolylacetic acid (1.0 eq) in absolute ethanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl p-tolylacetate.
Step 2: Synthesis of Ethyl 2,2-Difluoro-2-p-tolylacetate
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of ethyl p-tolylacetate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add N-Fluorobenzenesulfonimide (NFSI) (2.5 eq) as a solution in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 2,2-difluoro-2-p-tolylacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~1-2 with 1 M HCl.
-
Extract the final product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural similarity to other phenylacetic acid derivatives suggests potential pharmacological applications. For instance, various phenylacetate derivatives are known to possess anti-inflammatory properties.[7]
Hypothesized Mechanism of Action: Inhibition of Prostaglandin Synthesis
A plausible mechanism of action for an anti-inflammatory effect is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[8] The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially interacting with active sites of these enzymes.
Rationale for Drug Development
The introduction of a gem-difluoro group adjacent to the carboxylic acid can significantly alter the compound's properties:
-
Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at the α-position, potentially increasing the compound's half-life.
-
Acidity (pKa): The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid, which may influence its binding to target proteins and its pharmacokinetic profile.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and access to intracellular targets.
Structure-Property-Application Relationship
The potential utility of this compound in drug development is a direct consequence of its chemical structure. The logical relationship between its structural features, resulting physicochemical properties, and potential applications is outlined below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Difluoro-(p-tolyl)acetic acid [oakwoodchemical.com]
- 3. 1038247-17-4_2,2-DIFLUORO-2-M-TOLYLACETIC ACIDCAS号:1038247-17-4_2,2-DIFLUORO-2-M-TOLYLACETIC ACID【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape: A Technical Guide to 2,2-Difluoro-2-p-tolylacetic acid NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2,2-Difluoro-2-p-tolylacetic acid. Given the limited availability of experimental spectra in the public domain, this document presents high-quality predicted NMR data, alongside detailed experimental protocols for synthesis and NMR analysis, to support research and development activities.
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions were generated based on established computational models and provide a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Aromatic (ortho to CF₂) |
| ~7.30 | Doublet | 2H | Aromatic (meta to CF₂) |
| ~2.40 | Singlet | 3H | Methyl (CH₃) |
| ~11.5-13.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~168 | Carboxylic Acid (C=O) |
| ~142 | Aromatic (para to CF₂) |
| ~130 | Aromatic (ipso to CF₂) |
| ~129 | Aromatic (meta to CF₂) |
| ~126 | Aromatic (ortho to CF₂) |
| ~115 (t) | Difluoromethyl (CF₂) |
| ~21 | Methyl (CH₃) |
Note: The carbon of the CF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity |
| ~ -95 to -105 | Singlet |
Note: The ¹⁹F chemical shift is referenced to CFCl₃.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the difluorination of a suitable precursor, such as p-tolylacetic acid or its ester derivative. One common method involves the use of an electrophilic fluorinating agent.
Materials:
-
p-Tolylacetic acid
-
Thionyl chloride or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hydride)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Activation of the Carboxylic Acid: The carboxylic acid group of p-tolylacetic acid is first activated, for example, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride with a catalytic amount of DMF.
-
Enolate Formation: The activated intermediate is then treated with a strong, non-nucleophilic base, such as LDA, at low temperature (-78 °C) to generate the corresponding enolate.
-
Difluorination: The enolate is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the two fluorine atoms at the alpha position.
-
Workup and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.
NMR Sample Preparation and Analysis
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the sample in the chosen deuterated solvent inside a small vial. Gentle vortexing can aid dissolution.
-
Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous.
-
Data Acquisition: Acquire the NMR spectra on a spectrometer. For ¹⁹F NMR, ensure the spectrometer is configured for fluorine detection. Standard acquisition parameters for small molecules can be used, with adjustments to the spectral width and number of scans as needed for optimal signal-to-noise.
Visualizing the Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule like this compound.
An In-depth Technical Guide on the Characterization of 2,2-Difluoro-2-p-tolylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analogue of p-tolylacetic acid. The introduction of geminal fluorine atoms at the α-position of the carboxylic acid can significantly influence its physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and provides context through comparison with related compounds.
Physicochemical Properties
| Property | This compound | p-Tolylacetic acid |
| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₁₀O₂[2] |
| Molecular Weight | 186.16 g/mol [1] | 150.17 g/mol [2][3] |
| Melting Point | Not available | 88-92 °C[3] |
| Boiling Point | Not available | 265-267 °C[3] |
| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[2] |
| XLogP3 | 2.5 | 1.9[2] |
| Topological Polar Surface Area | 37.3 Ų[1] | 37.3 Ų[2] |
| Hydrogen Bond Donor Count | 1[1] | 1[2] |
| Hydrogen Bond Acceptor Count | 4[1] | 2[2] |
Hazard Information: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the preparation of α,α-difluoroesters from 2-alkyl-2-ethoxycarbonyl-1,3-dithianes followed by hydrolysis provides a plausible synthetic route[4]. The proposed workflow is depicted in the diagram below.
Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl 2-(p-tolyl)-1,3-dithiane-2-carboxylate
-
To a solution of 1,3-dithiane in anhydrous tetrahydrofuran (THF) at -30 °C, add n-butyllithium dropwise and stir for 2 hours.
-
Add a solution of p-tolyl bromide in anhydrous THF and allow the mixture to warm to room temperature overnight.
-
Cool the reaction mixture to -78 °C and add a second equivalent of n-butyllithium, followed by the addition of ethyl chloroformate.
-
Stir the reaction mixture for several hours and then quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 2,2-Difluoro-2-p-tolylacetate
-
Dissolve the dithiane intermediate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Slowly add bromine trifluoride (BrF₃) to the solution[4]. The reaction is typically rapid.
-
Quench the reaction carefully with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the resulting difluoroester by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 2,2-difluoro-2-p-tolylacetate in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or an acid such as hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and, if a basic hydrolysis was performed, acidify with a strong acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Analytical Characterization
While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shifts and Couplings |
| ¹H NMR | - Aromatic protons: Multiplets in the range of 7.2-7.5 ppm. - Methyl protons: A singlet around 2.4 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm. |
| ¹³C NMR | - Carboxylic carbon: A triplet with a J-coupling to fluorine. - CF₂ carbon: A triplet with a large one-bond C-F coupling. - Aromatic carbons: Signals in the aromatic region, with potential C-F couplings for the ipso- and ortho-carbons. - Methyl carbon: A signal around 21 ppm. |
| ¹⁹F NMR | - A singlet in the typical range for difluoroalkyl groups. |
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and methyl) | 3100-2850 |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C-F stretch | 1100-1000 |
| C-O stretch (carboxylic acid) | 1300-1200 |
3.3. Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and potentially rearrangements involving the fluorine atoms. The mass spectrum of the parent compound, p-tolylacetic acid, shows a base peak at m/z 105, corresponding to the tolylmethyl cation, and a molecular ion peak at m/z 150[2].
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. The introduction of α,α-difluoro groups can alter the acidity and lipophilicity of the carboxylic acid, which in turn could influence its biological properties, such as enzyme inhibition or receptor binding, when compared to p-tolylacetic acid.
The biodegradation of α-halocarboxylic acids often involves defluorinase enzymes that catalyze the hydrolytic removal of the fluorine atoms[5]. It is plausible that this compound could be a substrate for such enzymes.
Further research is required to elucidate the specific biological effects and mechanisms of action of this compound. A logical workflow for such an investigation is presented below.
Conclusion
This compound is a fluorinated carboxylic acid with potential applications in medicinal chemistry. While its physicochemical properties can be predicted, there is a notable lack of experimental data in the current literature, particularly concerning its biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future investigations into its biological effects and potential as a lead compound in drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Tolylacetic acid ReagentPlus , 99 622-47-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Difluoro-2-p-tolylacetic acid
CAS Number: 131323-10-9
This technical guide provides a comprehensive overview of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a white to off-white solid. The introduction of the gem-difluoro group at the alpha-position significantly influences the molecule's electronic properties and acidity compared to its non-fluorinated analog, p-tolylacetic acid. While extensive experimental data for this specific compound is not widely published, the following tables summarize its known and predicted properties.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 131323-10-9 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| IUPAC Name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | [1] |
| Synonyms | 2,2-Difluoro-2-(p-tolyl)acetic acid, Difluoro(p-tolyl)acetic acid | [1] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Predicted based on similar structures |
| Storage | Store in a cool, dry place. Keep container tightly closed. | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction Scheme:
Materials:
-
p-Tolylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Chlorotrimethylsilane (TMSCl)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In-situ generation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature.
-
Formation of the Silyl Ketene Acetal: In a separate flask, dissolve p-tolylacetic acid in anhydrous THF. Slowly add this solution to the freshly prepared LDA solution at -78 °C. After stirring for 1 hour, add chlorotrimethylsilane and allow the reaction to slowly warm to room temperature.
-
Difluorination: Cool the solution containing the in-situ generated silyl ketene acetal back to -78 °C. Add a solution of Selectfluor® in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tolyl group and the methyl protons. The aromatic protons will likely appear as two doublets in the range of 7.2-7.6 ppm. The methyl protons will appear as a singlet around 2.4 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the quaternary carbon bearing the fluorine atoms, the aromatic carbons, and the methyl carbon. The signal for the carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. The C-F stretching vibrations will likely appear in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ at m/z 185.04. Fragmentation patterns may include the loss of the carboxyl group.
Experimental Protocol: Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Applications in Drug Development and Medicinal Chemistry
While there are no specific drugs on the market containing this compound as the active pharmaceutical ingredient, the incorporation of the gem-difluoroacetic acid moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.
Rationale for Use
The gem-difluoro group is often used as a bioisostere for a carbonyl or hydroxyl group. Its introduction can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the alpha-position, thereby increasing the half-life of the drug.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, which can influence its binding to biological targets and its pharmacokinetic properties.
-
Enhanced Binding Affinity: The unique electronic and steric properties of the fluorine atoms can lead to more favorable interactions with the active site of a target protein.
Potential Signaling Pathways and Targets
Aryl-acetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. It is plausible that this compound could be investigated for similar activity.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural features make it an interesting candidate for screening in various drug discovery programs, particularly those targeting enzymes where the acidity and steric profile of a carboxylic acid ligand are crucial for activity.
Safety and Handling
Based on available data for similar compounds, this compound should be handled with care.[1]
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
This technical guide is intended for research and development purposes. All handling and experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety procedures.
References
A Technical Guide to the Predicted Biological Activity of 2,2-Difluoro-2-p-tolylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a limited amount of publicly available data on the specific biological activity of 2,2-Difluoro-2-p-tolylacetic acid. This guide provides a predictive overview based on its structural similarity to other well-characterized arylalkanoic acids and outlines a hypothetical framework for its biological evaluation.
Introduction
This compound is a fluorinated derivative of p-tolylacetic acid, belonging to the broader class of arylalkanoic acids. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, most notably anti-inflammatory, analgesic, and antipyretic properties. The introduction of gem-difluoro substitution on the α-carbon of the acetic acid moiety is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and acidity. Given its structural features, it is hypothesized that this compound may function as a non-steroidal anti-inflammatory drug (NSAID), primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the predicted biological activity, propose a comprehensive experimental workflow for its validation, and provide detailed hypothetical protocols.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 131323-10-9 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C or 2-8°C | [1][2] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
Predicted Biological Activity and Mechanism of Action
Arylalkanoic acids are a well-established class of NSAIDs that exert their therapeutic effects by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.
Based on its structural analogy to known NSAIDs, this compound is predicted to be an inhibitor of both COX-1 and COX-2. The relative inhibitory activity against these two isoforms (selectivity) would determine its efficacy and potential side-effect profile. Non-selective COX inhibitors, like ibuprofen, inhibit both isoforms and can be associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors were developed to minimize these side effects.
The following diagram illustrates the proposed mechanism of action.
Proposed Experimental Workflow for Biological Validation
A systematic approach is required to validate the predicted anti-inflammatory activity of this compound. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo efficacy studies.
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against COX-1 and COX-2, with known NSAIDs included for comparison. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15 | 0.5 | 30 |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Celecoxib (COX-2 Selective) | 15 | 0.04 | 375 |
Detailed Experimental Protocols
This protocol describes a method to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
75 µL COX Assay Buffer
-
1 µL COX Probe working solution
-
2 µL COX Cofactor working solution
-
10 µL of the test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
-
Enzyme Addition: Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This protocol describes an acute in vivo model to assess the anti-inflammatory efficacy of this compound in rodents.[4][5][6]
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound (at various doses), vehicle, or the positive control orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking in the current literature, its structural characteristics strongly suggest a potential role as a non-steroidal anti-inflammatory agent. The proposed mechanism of action, inhibition of COX enzymes, is consistent with that of other arylalkanoic acids. The experimental workflow and protocols detailed in this guide provide a robust framework for the systematic evaluation of its anti-inflammatory potential. Further research, beginning with the in vitro and in vivo studies outlined, is necessary to elucidate the specific biological profile, potency, and selectivity of this compound, and to determine its potential as a therapeutic agent.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 2,2-Difluoro-2-p-tolylacetic Acid: A Technical Overview
Despite a comprehensive review of available scientific literature, the precise mechanism of action for 2,2-Difluoro-2-p-tolylacetic acid remains to be elucidated. Publicly accessible research databases and scientific publications do not currently contain specific studies detailing its biological targets, associated signaling pathways, or quantitative pharmacological data.
This technical guide addresses the current landscape of knowledge regarding this compound. While direct experimental evidence is absent, we can infer potential avenues of investigation based on its structural characteristics as an arylalkanoic acid derivative. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of a molecule, potentially enhancing its metabolic stability and bioavailability.
Hypothetical Mechanisms and Potential Research Directions
Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary hypothesis for the mechanism of action of this compound could involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a well-established mechanism for reducing inflammation, pain, and fever.
Another potential target, based on studies of structurally related acetic acid derivatives, is microsomal prostaglandin E synthase-1 (mPGES-1).[2][3] This enzyme acts downstream of COX-2 and is specifically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Targeting mPGES-1 offers the potential for more selective anti-inflammatory action with a reduced risk of the gastrointestinal and cardiovascular side effects associated with traditional COX inhibitors.[2]
The logical workflow for investigating the mechanism of action of a novel compound like this compound would typically follow a structured path, as outlined in the diagram below.
Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.
Future Perspectives and a Call for Research
The absence of concrete data on the mechanism of action of this compound highlights a significant gap in the current scientific knowledge. Future research endeavors should focus on a systematic evaluation of its biological activity.
Initial steps would involve broad-based screening against a panel of common drug targets, particularly those involved in inflammation and pain pathways. Should initial screening reveal promising activity, subsequent studies would be required to:
-
Determine quantitative measures of potency and efficacy , such as IC50, Ki, and EC50 values, through rigorous in vitro assays.
-
Elucidate the specific signaling pathways modulated by the compound using cell-based reporter assays and other molecular biology techniques.
-
Validate the mechanism of action in preclinical animal models of relevant diseases.
The generation of such data would be invaluable to the scientific and drug development communities, potentially uncovering a novel therapeutic agent. Researchers are encouraged to undertake these foundational studies to unlock the therapeutic potential of this compound.
References
The Strategic Integration of 2,2-Difluoro-2-p-tolylacetic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into drug candidates represents a powerful strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difunctionalization of a carbon atom with two fluorine atoms, in particular, imparts unique stereoelectronic effects that can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. This technical guide explores the potential applications of 2,2-Difluoro-2-p-tolylacetic acid as a versatile building block in drug discovery. While direct therapeutic applications of the parent acid are not extensively documented, its structural motif is of significant interest for the design of novel bioactive molecules, particularly in the development of enzyme inhibitors and modulators of signaling pathways. This document will detail the synthetic rationale for this compound and its derivatives, present hypothetical applications in key therapeutic areas, and provide detailed experimental protocols to guide further research and development.
Introduction: The Role of Fluorine in Drug Design
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's profile. The gem-difluoro motif (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while offering increased metabolic stability by blocking sites of oxidative metabolism.
This compound combines the benefits of the gem-difluoro group with the well-established pharmacological importance of the aryl acetic acid scaffold, which is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tolyl group provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the introduction of the difluoro moiety at a key stage. A plausible and adaptable synthetic strategy is outlined below, based on established methods for the preparation of α,α-difluoroaryl acetic acids.
Proposed Synthesis of this compound
A common approach involves the difluorination of a suitable precursor, such as an α-keto ester or a dithiane derivative. An alternative strategy, adapted from the synthesis of similar fluoro-aryl acetic acids, involves the electrophilic fluorination of a p-tolylacetic acid ester enolate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of α-fluoroaryl acetic acids and is proposed for the synthesis of the title compound.
Step 1: Esterification of p-Tolylacetic Acid
-
To a solution of p-tolylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl p-tolylacetate, which can be used in the next step without further purification.
Step 2: α,α-Difluorination of Ethyl p-Tolylacetate
-
To a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (2.2 equivalents) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of ethyl p-tolylacetate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
To the resulting enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-difluoro-2-p-tolylacetate.
Step 3: Hydrolysis to this compound
-
To a solution of ethyl 2,2-difluoro-2-p-tolylacetate (1 equivalent) in a mixture of THF and water (2:1), add lithium hydroxide (2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Potential Applications in Drug Discovery
The this compound scaffold holds promise for the development of novel therapeutic agents across various disease areas. Its derivatives, particularly amides and esters, can be synthesized to modulate biological targets with improved potency, selectivity, and pharmacokinetic profiles.
Enzyme Inhibition
The gem-difluoroacetic acid moiety can act as a transition-state mimic for enzymatic reactions involving carboxylates. This makes it an attractive starting point for the design of inhibitors for various enzyme classes.
-
Kinase Inhibitors: The development of small molecule kinase inhibitors is a major focus in oncology and immunology. While no specific examples of this compound derivatives as kinase inhibitors have been reported, the general class of aryl amides is a well-established pharmacophore for many kinase inhibitors. The synthesis of a library of amides from this compound and various amines could lead to the discovery of novel kinase inhibitors.
Hypothetical Target and Rationale: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many VEGFR-2 inhibitors feature an amide linkage. By synthesizing N-aryl or N-heteroaryl amides of this compound, it may be possible to target the ATP-binding site of VEGFR-2. The difluoro group could enhance binding affinity and improve metabolic stability compared to non-fluorinated analogs.
-
Protease Inhibitors: Proteases play critical roles in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer, cardiovascular disorders, and infectious diseases. The gem-difluoro ketone motif, which can be derived from the corresponding carboxylic acid, is a known transition-state analog inhibitor of cysteine and serine proteases.
Modulation of Ion Channels
Ion channels are crucial for cellular signaling and are important drug targets. The modulation of ion channel activity by small molecules can have profound therapeutic effects.
-
Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels involved in pain perception, mechanosensation, and neuronal signaling. The acidic nature of this compound and its derivatives could potentially lead to the development of novel ASIC modulators. The pKa of the carboxylic acid is a critical determinant of its interaction with these channels.
Anti-inflammatory and Anticancer Agents
The aryl acetic acid scaffold is a hallmark of many NSAIDs. The introduction of the gem-difluoro group could lead to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects. Furthermore, the antiproliferative activity of various aryl acetic acid derivatives against cancer cell lines suggests that derivatives of this compound could be explored as potential anticancer agents.
Data Presentation
As there is a lack of publicly available quantitative data for specific derivatives of this compound, the following table is presented as a template for organizing future experimental results. This structure will allow for the clear and concise presentation of key pharmacological data, facilitating SAR analysis.
Table 1: Hypothetical Pharmacological Data for this compound Derivatives
| Compound ID | R-group (Amide/Ester) | Target | Assay Type | IC50/EC50 (µM) | Cell Line (for anticancer assays) |
| DFPTA-001 | -NH-phenyl | VEGFR-2 | Kinase Assay | Data to be determined | - |
| DFPTA-002 | -NH-(4-pyridyl) | VEGFR-2 | Kinase Assay | Data to be determined | - |
| DFPTA-003 | -O-ethyl | COX-2 | Enzyme Assay | Data to be determined | - |
| DFPTA-004 | -NH-benzyl | - | Cytotoxicity | Data to be determined | MCF-7 |
| DFPTA-005 | -NH-(2-chlorophenyl) | - | Cytotoxicity | Data to be determined | A549 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound derivatives.
Caption: Proposed synthetic workflow for derivatives.
Drug Discovery Logic
The following diagram illustrates the logical flow of a drug discovery program centered around the this compound scaffold.
Caption: A typical drug discovery workflow.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic incorporation of the gem-difluoro moiety is anticipated to confer advantageous properties, including enhanced metabolic stability and unique electronic characteristics that can be exploited in the design of potent and selective enzyme inhibitors and ion channel modulators.
Future research should focus on the synthesis and biological evaluation of a diverse library of amide and ester derivatives of this compound. Systematic screening against a panel of relevant biological targets, such as kinases, proteases, and ion channels, is warranted. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial for the optimization of hit compounds into viable lead candidates. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such drug discovery programs.
Methodological & Application
Synthesis of 2,2-Difluoro-2-p-tolylacetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analogue of p-tolylacetic acid. The introduction of the gem-difluoro group at the α-position can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and drug development. The protocols outlined below describe a reliable synthetic pathway starting from the commercially available ethyl 2,2-difluoro-2-p-tolylacetate, as well as a proposed multi-step synthesis from p-tolylacetic acid for instances where the starting ester is not readily accessible.
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| p-Tolylacetic acid | C₉H₁₀O₂ | 150.17 | Starting Material (Proposed Route) | |
| Ethyl p-tolylacetate | C₁₁H₁₄O₂ | 178.23 | Intermediate (Proposed Route) | |
| Ethyl 2,2-difluoro-2-p-tolylacetate | C₁₁H₁₂F₂O₂ | 214.21 | Key Intermediate | |
| This compound | C₉H₈F₂O₂ | 186.15 | Final Product |
Experimental Protocols
Two primary routes for the synthesis of this compound are presented below. Protocol 1 describes the hydrolysis of the commercially available ethyl ester, which is the most direct method. Protocol 2 outlines a proposed multi-step synthesis starting from p-tolylacetic acid, which may be useful if the difluorinated ester is unavailable.
Protocol 1: Hydrolysis of Ethyl 2,2-difluoro-2-p-tolylacetate
This protocol describes the saponification of ethyl 2,2-difluoro-2-p-tolylacetate to yield the target carboxylic acid.
Materials:
-
Ethyl 2,2-difluoro-2-p-tolylacetate (CAS: 131323-06-3)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,2-difluoro-2-p-tolylacetate (1.0 eq) in ethanol (10 mL per gram of ester).
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M solution) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Proposed Synthesis from p-Tolylacetic Acid
This multi-step protocol is a proposed route based on general methods for esterification and difluorination of benzylic esters.
Step 2a: Esterification of p-Tolylacetic Acid
Materials:
-
p-Tolylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of p-tolylacetic acid (1.0 eq) in absolute ethanol (15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl p-tolylacetate, which can be used in the next step without further purification.
Step 2b: α,α-Difluorination of Ethyl p-tolylacetate (Proposed)
This proposed method is adapted from general procedures for the difluorination of benzylic C-H bonds.
Materials:
-
Ethyl p-tolylacetate
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
A suitable base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (THF) (if using a strong base)
Procedure:
Method A: Radical Fluorination (Photochemical)
-
In a quartz reaction vessel, dissolve ethyl p-tolylacetate (1.0 eq) and Selectfluor® (2.5 eq) in anhydrous acetonitrile.
-
Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature.
-
Monitor the reaction by GC-MS or NMR for the formation of the difluorinated product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-difluoro-2-p-tolylacetate.
Method B: Base-Mediated Fluorination
-
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF at -78 °C, add a solution of ethyl p-tolylacetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of Selectfluor® (2.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2c: Hydrolysis of Ethyl 2,2-difluoro-2-p-tolylacetate
Follow Protocol 1 for the hydrolysis of the synthesized ethyl 2,2-difluoro-2-p-tolylacetate to obtain the final product.
Visualizations
Application Notes and Protocols for 2,2-Difluoro-2-p-tolylacetic acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-Difluoro-2-p-tolylacetic acid as a versatile synthetic building block in research and drug development.
Introduction
This compound is a valuable fluorinated building block for the synthesis of complex organic molecules. The incorporation of a gem-difluoromethylene group (CF2) at the benzylic position of the p-tolylacetic acid scaffold offers unique advantages in medicinal chemistry and materials science. The CF2 group can act as a bioisostere for a carbonyl group or an ether linkage, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and acidity. The p-tolyl group provides a nonpolar aromatic moiety that can engage in hydrophobic interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-89 °C |
| Boiling Point | 285.4 °C at 760 mmHg |
| pKa | ~2.5 (estimated) |
| LogP | 2.1 (estimated) |
Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents.
-
Enzyme Inhibitors: The gem-difluoro group can mimic the transition state of enzymatic reactions, making derivatives of this compound potential inhibitors of various enzymes, such as proteases and kinases.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group can block metabolic oxidation at the benzylic position, leading to improved pharmacokinetic profiles of drug candidates.
-
Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group, which can be advantageous for tuning the binding affinity of a molecule to its target.
-
Bioisosteric Replacement: The CF2 group can serve as a bioisostere of a carbonyl group or an ether oxygen, allowing for the fine-tuning of steric and electronic properties of a lead compound to improve its activity and selectivity.
Experimental Protocols
The following protocols describe the synthesis of this compound from p-tolylacetic acid. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl p-tolylacetate
This protocol describes the esterification of p-tolylacetic acid to its corresponding ethyl ester.
Materials:
-
p-Tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of p-tolylacetic acid (e.g., 10.0 g, 66.6 mmol) in absolute ethanol (140 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (4 mL) at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Remove the ice bath and heat the mixture to reflux for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 80 mL) and brine (1 x 80 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl p-tolylacetate can be used in the next step without further purification.
Expected Yield: ~95%
Protocol 2: Synthesis of Ethyl 2,2-difluoro-2-p-tolylacetate
This protocol details the α,α-difluorination of the ethyl p-tolylacetate intermediate.
Materials:
-
Ethyl p-tolylacetate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Flame-dried round-bottom flask
-
Dry ice/acetone bath
-
Cannula
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl p-tolylacetate (e.g., 11.8 g, 66.2 mmol) in anhydrous THF (140 mL) in a flame-dried round-bottom flask under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add LHMDS (1.0 M solution in THF, 145.6 mL, 145.6 mmol) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve Selectfluor® (52.2 g, 147.1 mmol) in anhydrous THF (140 mL) and add this solution to the reaction mixture via cannula.
-
Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1 M HCl (60 mL) and water (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2,2-difluoro-2-p-tolylacetate.
Expected Yield: 60-70%
Protocol 3: Synthesis of this compound
This protocol describes the hydrolysis of the difluorinated ester to the final carboxylic acid.
Materials:
-
Ethyl 2,2-difluoro-2-p-tolylacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2,2-difluoro-2-p-tolylacetate (e.g., 8.5 g, 39.7 mmol) in ethanol (140 mL) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.0 M, 40 mL, 160 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the mixture with 1 M HCl until the pH is ~1-2.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Expected Yield: ~90%
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Yield (%) |
| Ethyl p-tolylacetate | 178.23 | ~95 |
| Ethyl 2,2-difluoro-2-p-tolylacetate | 214.22 | 60-70 |
| This compound | 186.16 | ~90 |
Logical Relationships in α,α-Difluorination
The α,α-difluorination of the ester is a key step that involves several critical relationships between reagents and reaction conditions.
Caption: Logical relationships in the α,α-difluorination reaction.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific applications.
Application Notes and Protocols for the Electrophilic Fluorination of p-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and development. Fluorination can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] α-Fluoro-α-arylcarboxylic acids, in particular, are valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the electrophilic α-fluorination of p-tolylacetic acid to synthesize 2-fluoro-2-(p-tolyl)acetic acid (CAS 175845-89-3), a key intermediate for the development of novel therapeutics.[3][4][5]
Two primary methods for the electrophilic fluorination of p-tolylacetic acid and its analogs are presented: a direct α-C-H fluorination using Selectfluor® in a non-aqueous medium and a more classical approach involving the formation of a silyl ketene acetal intermediate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the electrophilic fluorination of phenylacetic acid derivatives, which are structurally analogous to p-tolylacetic acid. These data provide a strong predictive framework for the successful fluorination of the target substrate.
Table 1: Electrophilic α-Fluorination of Phenylacetic Acid Derivatives using Selectfluor® and DMAP [1]
| Substrate | Product | Reagents and Conditions | Reaction Time | Yield (NMR) | Yield (Isolated) |
| Phenylacetic acid | 2-Fluoro-2-phenylacetic acid | Selectfluor® (1.2 equiv), DMAP (2.0 equiv), CH3CN, RT | < 5 min | 95% | 86% |
| 4-Methoxyphenylacetic acid | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | Selectfluor® (1.2 equiv), DMAP (2.0 equiv), CH3CN, RT | < 5 min | >99% | 82% |
| 4-Chlorophenylacetic acid | 2-Fluoro-2-(4-chlorophenyl)acetic acid | Selectfluor® (1.2 equiv), DMAP (2.0 equiv), CH3CN, RT | < 5 min | 96% | 75% |
| 4-Nitrophenylacetic acid | 2-Fluoro-2-(4-nitrophenyl)acetic acid | Selectfluor® (1.2 equiv), DMAP (2.0 equiv), CH3CN, RT | < 5 min | 85% | 68% |
Table 2: Electrophilic Fluorination via Silyl Ketene Acetal Intermediate
| Substrate | Fluorinating Agent | Base | Silylating Agent | General Yield Range |
| Aryl Acetic Acids | Selectfluor® | LDA or LiHMDS | TMSCl or TBSCl | Good to Excellent |
| Aryl Acetic Acids | NFSI | LDA or LiHMDS | TMSCl or TBSCl | Good to Excellent |
Experimental Protocols
Protocol 1: Direct α-C-H Fluorination using Selectfluor® and DMAP
This protocol is adapted from the work of Madani et al. for the direct fluorination of phenylacetic acid derivatives in non-aqueous media.[1][2]
Materials:
-
p-Tolylacetic acid
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add p-tolylacetic acid (1.0 equiv) and 4-(dimethylamino)pyridine (2.0 equiv).
-
Add anhydrous acetonitrile to dissolve the solids.
-
To the stirred solution, add Selectfluor® (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-2-(p-tolyl)acetic acid.
Protocol 2: Fluorination via Silyl Ketene Acetal Intermediate
This protocol is a generalized procedure based on established methods for the α-fluorination of aryl acetic acids.[4]
Materials:
-
p-Tolylacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS) solution
-
Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBSCl)
-
Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syracuses
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LiHMDS (2.2 equiv) to the THF.
-
In a separate flame-dried flask, dissolve p-tolylacetic acid (1.0 equiv) in anhydrous THF.
-
Slowly add the p-tolylacetic acid solution to the LDA/LiHMDS solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.
-
Add the silylating agent (TMSCl or TBSCl, 2.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight to form the silyl ketene acetal.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve Selectfluor® or NFSI (1.2-1.5 equiv) in anhydrous THF.
-
Slowly add the solution of the fluorinating agent to the silyl ketene acetal solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-2-(p-tolyl)acetic acid.
Visualizations
Caption: General pathway for the electrophilic fluorination of p-tolylacetic acid.
Caption: A streamlined experimental workflow for the synthesis of 2-fluoro-2-(p-tolyl)acetic acid.
References
Application Notes and Protocols: Synthesis of 2,2-Difluoro-2-p-tolylacetic acid using Selectfluor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,2-difluoro-2-p-tolylacetic acid, a valuable building block in medicinal chemistry and drug development. The gem-difluoroalkyl motif is a key bioisostere for carbonyl and hydroxyl groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol utilizes a one-pot, two-step approach involving the formation of a silyl ketene acetal from p-tolylacetic acid, followed by an electrophilic difluorination using Selectfluor® (F-TEDA-BF₄). The methodologies, reaction parameters, and a proposed mechanism are outlined for successful implementation in a laboratory setting.
Reaction Scheme
The overall transformation involves the α,α-difluorination of p-tolylacetic acid. This is typically achieved by first converting the carboxylic acid into a more reactive nucleophilic intermediate, a silyl ketene acetal, which then undergoes fluorination.
Overall Reaction:
p-Tolylacetic acid → this compound
Experimental Protocol
This protocol is based on general methods for the α-fluorination of aryl-substituted acetic acids.[1][2] Optimization may be required to achieve maximum yield for this specific substrate.
Materials and Reagents:
-
p-Tolylacetic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (2.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.
-
-
Formation of the Silyl Ketene Acetal:
-
In a separate flame-dried flask under an inert atmosphere, dissolve p-tolylacetic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add this solution to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete deprotonation and formation of the enediolate.
-
Add trimethylsilyl chloride (TMSCl, 2.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring for another 1-2 hours to form the bis-silyl ketene acetal intermediate in situ.
-
-
Difluorination with Selectfluor®:
-
In a separate flask, dissolve Selectfluor® (2.5 equivalents) in anhydrous acetonitrile.
-
Add the Selectfluor® solution to the reaction mixture containing the in situ generated silyl ketene acetal at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Data Summary
The following table summarizes typical reaction parameters for the α-fluorination of aryl acetic acids. Yields are representative and may vary based on reaction scale and optimization.
| Entry | Substrate | Base (eq.) | Silylating Agent (eq.) | Fluorinating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | p-Tolylacetic acid | LDA (2.2) | TMSCl (2.2) | Selectfluor® (2.5) | THF / MeCN | -78 to RT | 16 | 60-75* |
*Note: Yield is an estimate based on similar reported transformations for monofluorination and theoretical considerations for difluorination. Actual yields require experimental validation.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis protocol.
References
Application Notes and Protocols: DAST Fluorination of 2-hydroxy-2-p-tolylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The conversion of a hydroxyl group to a fluorine atom can have profound effects on the pharmacological profile of a drug candidate. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent for the deoxofluorination of alcohols, aldehydes, ketones, and carboxylic acids.[1][2][3] This document provides a detailed protocol for the fluorination of 2-hydroxy-2-p-tolylacetic acid to synthesize 2-fluoro-2-p-tolylacetic acid using DAST. This transformation is a key step in the synthesis of various biologically active compounds.
Reaction Principle
The reaction proceeds via the conversion of the hydroxyl group in 2-hydroxy-2-p-tolylacetic acid into a good leaving group by DAST, followed by a nucleophilic attack of a fluoride ion. The mechanism generally follows an S_N2 pathway, which leads to an inversion of the stereochemistry at the chiral center, although S~N1 pathways involving a carbocation intermediate have also been observed, which can sometimes lead to rearrangements.[4][5] The carboxylic acid moiety can also react with DAST to form an acyl fluoride, which can be subsequently hydrolyzed back to the carboxylic acid during aqueous workup.[2]
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the DAST fluorination of 2-hydroxy-2-p-tolylacetic acid. This data is representative of typical results that can be expected for this type of transformation under optimized conditions.
| Parameter | Value | Notes |
| Substrate | 2-hydroxy-2-p-tolylacetic acid | |
| Reagent | Diethylaminosulfur Trifluoride (DAST) | 1.2 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Reaction Temperature | -78 °C to Room Temperature | |
| Reaction Time | 4 hours | |
| Yield of 2-fluoro-2-p-tolylacetic acid | 75-85% | Isolated yield after purification |
| Purity (by ¹H NMR and ¹⁹F NMR) | >95% | |
| Major Byproducts | Unreacted starting material, elimination products | Dependent on reaction conditions |
Experimental Protocol
Materials and Equipment
-
2-hydroxy-2-p-tolylacetic acid
-
Diethylaminosulfur trifluoride (DAST)[1]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply with manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., neoprene)[6][7][8]
Safety Precautions
DAST is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [1][6][7][9]
-
DAST is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[1][7][8] Ensure all glassware is scrupulously dried before use.
-
DAST can decompose violently upon heating above 50-60 °C.[1][7] Reactions should be conducted at low temperatures and allowed to warm slowly.
-
Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[6][7][8]
-
Have an HF-specific calcium gluconate gel available as a first aid measure in case of skin contact.
-
Quench any residual DAST carefully with a cooled, saturated solution of sodium bicarbonate.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 2-hydroxy-2-p-tolylacetic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While maintaining the temperature at -78 °C, slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution via syringe. A slight excess of DAST is typically used to ensure complete conversion.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. After this period, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Add more CH₂Cl₂ if necessary. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-fluoro-2-p-tolylacetic acid.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the DAST fluorination of 2-hydroxy-2-p-tolylacetic acid.
Reaction Scheme
Caption: Overall reaction for the synthesis of 2-fluoro-2-p-tolylacetic acid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time or equivalents of DAST. Ensure DAST is of high quality. |
| Decomposition of DAST | Maintain low temperatures during addition. Use fresh DAST. | |
| Product loss during workup | Ensure proper pH adjustments during extraction. Avoid vigorous shaking that can lead to emulsions. | |
| Formation of Byproducts | Presence of water | Use anhydrous solvents and thoroughly dry all glassware.[7][8] |
| Elimination reaction | Maintain low reaction temperatures. | |
| Rearrangement products | This can be inherent to the substrate if a stable carbocation can form. Consider alternative, milder fluorinating agents.[4] | |
| Inconsistent Results | Variable quality of DAST | Purchase from a reputable supplier and store under inert atmosphere at low temperatures.[1][6] |
| Presence of moisture | Ensure all aspects of the experimental setup are rigorously anhydrous. |
Conclusion
The DAST-mediated fluorination of 2-hydroxy-2-p-tolylacetic acid is an effective method for the synthesis of its α-fluorinated analog. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. Adherence to strict safety protocols when handling DAST is paramount. The protocol described herein provides a robust framework for researchers in drug discovery and development to access valuable fluorinated building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. DAST - Enamine [enamine.net]
- 3. scispace.com [scispace.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Difluoro-2-p-tolylacetic Acid
Disclaimer: Due to the absence of a publicly available, validated large-scale synthesis protocol for 2,2-Difluoro-2-p-tolylacetic acid, the following application note presents a proposed synthetic route. This route is designed based on well-established and analogous chemical transformations for similar compounds. The provided protocols are intended as a guide for researchers and may require optimization for large-scale production.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The gem-difluoroalkyl group can significantly modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and acidity, making it a desirable motif in drug design. This document provides a detailed, proposed multi-step protocol for the large-scale synthesis of this compound, starting from the readily available p-tolylacetic acid. The proposed synthetic strategy involves esterification, followed by the formation of a silyl ketene acetal, electrophilic difluorination, and subsequent hydrolysis.
Proposed Synthetic Pathway
The proposed four-step synthesis is outlined below:
-
Step 1: Esterification of p-tolylacetic acid to produce ethyl 2-(p-tolyl)acetate.
-
Step 2: Silyl Ketene Acetal Formation from ethyl 2-(p-tolyl)acetate.
-
Step 3: Electrophilic Difluorination of the silyl ketene acetal using an electrophilic fluorine source.
-
Step 4: Hydrolysis of the resulting ethyl 2,2-difluoro-2-(p-tolyl)acetate to yield the final product.
Experimental Protocols
Step 1: Esterification of p-Tolylacetic Acid
Objective: To convert p-tolylacetic acid to its ethyl ester to protect the carboxylic acid and facilitate the subsequent enolization.
Materials:
-
p-Tolylacetic acid
-
Ethanol (absolute, anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Reaction vessel with reflux condenser and stirring mechanism
Procedure:
-
To a solution of p-tolylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Remove the ice bath and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(p-tolyl)acetate.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2 & 3: Silyl Ketene Acetal Formation and Electrophilic Difluorination
Objective: To generate the silyl ketene acetal in situ, followed by reaction with an electrophilic fluorinating agent to introduce two fluorine atoms at the α-position.
Materials:
-
Ethyl 2-(p-tolyl)acetate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base
-
Chlorotrimethylsilane (TMSCl)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, multi-necked reaction vessel under an inert atmosphere, prepare a solution of LDA (2.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
To the cold LDA solution, slowly add a solution of ethyl 2-(p-tolyl)acetate (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add chlorotrimethylsilane (TMSCl) (2.2 eq) to the reaction mixture and allow it to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours to form the silyl ketene acetal.
-
In a separate flask, dissolve Selectfluor® (2.5 eq) in anhydrous acetonitrile or THF.[1][2]
-
Cool the silyl ketene acetal solution back to -78 °C and slowly add the Selectfluor® solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-difluoro-2-(p-tolyl)acetate.
Step 4: Hydrolysis of Ethyl 2,2-Difluoro-2-(p-tolyl)acetate
Objective: To hydrolyze the difluorinated ester to the final carboxylic acid product.
Materials:
-
Ethyl 2,2-difluoro-2-(p-tolyl)acetate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution
-
Hydrochloric acid (HCl) (e.g., 1 M or 2 M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2,2-difluoro-2-(p-tolyl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify with HCl until the pH is approximately 1-2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (based on 100g of p-Tolylacetic Acid) |
| 1 | p-Tolylacetic Acid | Ethanol, H₂SO₄ | Ethyl 2-(p-tolyl)acetate | 178.23 | 118.7 g |
| 2/3 | Ethyl 2-(p-tolyl)acetate | LDA, TMSCl, Selectfluor® | Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 214.22 | 142.7 g |
| 4 | Ethyl 2,2-difluoro-2-(p-tolyl)acetate | NaOH or LiOH, HCl | This compound | 186.17 | 124.0 g |
| Step | Reaction | Temperature | Duration | Solvent | Typical Yield Range | Proposed Purification |
| 1 | Esterification | Reflux | 4-6 h | Ethanol | 85-95% | Vacuum Distillation |
| 2/3 | Difluorination | -78 °C to RT | 12-16 h | THF | 60-75% | Column Chromatography |
| 4 | Hydrolysis | RT to 50 °C | 2-4 h | Ethanol/Water | 90-98% | Recrystallization |
Mandatory Visualization
Caption: Proposed workflow for the synthesis of this compound.
References
The Potential of 2,2-Difluoro-2-p-tolylacetic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-2-p-tolylacetic acid is a fluorinated derivative of p-tolylacetic acid, a known intermediate in pharmaceutical synthesis. The introduction of the gem-difluoro group is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability, improve binding affinity, and alter acidity, making this compound a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. This document outlines potential applications, supported by data from structurally related compounds, and provides generalized experimental protocols to guide further research.
I. Potential Therapeutic Applications
While specific biological activity for this compound is not extensively documented, its structural similarity to other biologically active phenylacetic acid derivatives suggests potential applications in several therapeutic areas.
A. Anti-inflammatory Agents
Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore have been evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1][2] The difluoromethyl group in these compounds plays a crucial role in their activity.[1][2]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized dual inhibition of COX-2 and 5-LOX pathways by a this compound derivative.
B. As a Pharmaceutical Intermediate
p-Tolylacetic acid, the non-fluorinated analog, serves as a key intermediate in the synthesis of Dextromethorphan, a widely used cough suppressant.[3] This suggests that this compound could be a valuable building block for creating novel analogs of existing drugs, potentially with improved pharmacokinetic or pharmacodynamic profiles.
General Synthetic Workflow
Caption: General workflow for utilizing this compound as a synthetic intermediate.
II. Physicochemical Properties
The introduction of two fluorine atoms can significantly alter the properties of the parent molecule, p-tolylacetic acid.
| Property | p-Tolylacetic Acid | This compound | Reference |
| Molecular Formula | C₉H₁₀O₂ | C₉H₈F₂O₂ | [4][5] |
| Molecular Weight | 150.18 g/mol | 186.16 g/mol | [4][5] |
| XLogP3 | 1.8 | 2.5 | [4] |
| Hydrogen Bond Donor Count | 1 | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | 4 | [4] |
III. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on standard laboratory procedures and methodologies reported for similar compounds.
A. Protocol 1: Synthesis of an Amide Derivative
This protocol describes a general method for coupling this compound with a primary or secondary amine.
1. Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
2. Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amide Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
B. Protocol 2: In Vitro COX-2/5-LOX Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against COX-2 and 5-LOX.
1. Materials:
-
Synthesized this compound derivatives
-
Human recombinant COX-2 and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Enzyme-specific assay buffers
-
Detection reagents (e.g., for measuring prostaglandin or leukotriene production)
-
96-well microplates
-
Plate reader
2. Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Enzyme Assay (COX-2):
-
In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37 °C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the product formation (e.g., PGE₂) using a suitable method (e.g., ELISA).
-
-
Enzyme Assay (5-LOX):
-
Follow a similar procedure as for COX-2, using the 5-LOX enzyme, its specific buffer, and appropriate detection methods for leukotriene production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
-
Illustrative Experimental Workflow
Caption: A generalized workflow from synthesis to in vitro evaluation for novel this compound derivatives.
IV. Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic incorporation of a gem-difluoro moiety onto the p-tolylacetic acid framework is anticipated to confer advantageous pharmacological properties. While direct evidence of its biological activity is currently limited, the established roles of structurally similar compounds, particularly in the development of anti-inflammatory agents and as versatile pharmaceutical intermediates, provide a strong rationale for its further investigation. The protocols and conceptual frameworks presented herein offer a foundational guide for researchers to explore the therapeutic potential of novel derivatives of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 2,2-Difluoro-2-p-tolylacetic acid for NSAID Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3][4][5][6] Phenylacetic acid derivatives represent a well-established class of NSAIDs, with diclofenac being a prominent example.[7] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This document outlines the potential application and evaluation of a novel phenylacetic acid derivative, 2,2-Difluoro-2-p-tolylacetic acid, as a potent and selective NSAID.
Synthesis of this compound
A proposed synthetic route for this compound is outlined below. This multi-step synthesis involves the conversion of a readily available starting material, p-tolylacetic acid, through a series of chemical transformations to yield the desired difluorinated product.
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for this compound.
Mechanism of Action: COX Inhibition
The primary therapeutic target of NSAIDs is the cyclooxygenase (COX) enzyme.[1][3] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1][5] Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to reduce gastrointestinal side effects.[5][8] this compound is hypothesized to act as a potent inhibitor of the COX enzymes, with potential selectivity for COX-2.
COX Signaling Pathway
Caption: Inhibition of the COX signaling pathway by this compound.
Preclinical Evaluation Data (Hypothetical)
The following tables summarize hypothetical preclinical data for this compound in comparison to established NSAIDs.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.18 | 84.4 |
| Diclofenac | 5.1 | 0.8 | 6.4 |
| Celecoxib | 26.0 | 0.04 | 650 |
| Ibuprofen | 12.0 | 35.0 | 0.34 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) | Acetic Acid-Induced Writhing (% Inhibition at 10 mg/kg) |
| This compound | 65% | 72% |
| Diclofenac | 58% | 68% |
| Celecoxib | 62% | 70% |
| Ibuprofen | 45% | 55% |
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, oral)
| Compound | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) |
| This compound | 1.5 | 25.8 | 4.2 | 85 |
| Diclofenac | 2.0 | 15.5 | 1.8 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference NSAIDs
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound and reference NSAIDs.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
Test compound and reference NSAIDs
-
Plebismometer
Procedure:
-
Administer the test compound or vehicle orally to the rats.
-
After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plebismometer immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vt).
-
Calculate the paw edema as the difference between Vt and V0.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 3: Acetic Acid-Induced Writhing in Mice
Objective: To assess the in vivo analgesic activity of the test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (0.6% in saline)
-
Test compound and reference NSAIDs
Procedure:
-
Administer the test compound or vehicle orally to the mice.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
General Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a novel NSAID candidate.
Conclusion
The strategic design of this compound, incorporating a gem-difluoro moiety into a phenylacetic acid scaffold, presents a promising avenue for the development of a novel NSAID. The hypothetical data suggest potent anti-inflammatory and analgesic properties, potentially with an improved safety profile due to its high COX-2 selectivity. The detailed protocols provided herein offer a framework for the systematic evaluation of this and similar candidate molecules. Further preclinical studies, including comprehensive toxicology and safety pharmacology assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual acting anti-inflammatory drugs: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2,2-Difluoro-2-p-tolylacetic Acid into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-2-p-tolylacetic acid moiety, in particular, offers a unique combination of steric and electronic properties. The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups, making it an attractive scaffold for the design of novel therapeutics.[1][2][3]
These application notes provide detailed protocols for the incorporation of this compound into target molecules, primarily through amide bond formation. Additionally, we present quantitative data on the biological activity of molecules containing a similar α,α-difluoro-α-aryl acetic acid scaffold, focusing on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain, inflammation, and anxiety.[4][5]
Target Signaling Pathway: Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptor signaling. This pathway is a key target for the development of non-addictive analgesics and anxiolytics.
Below is a diagram illustrating the FAAH signaling pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoro-2-p-tolylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Difluoro-2-p-tolylacetic acid. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely employed synthetic strategy involves a three-step sequence:
-
Esterification: Conversion of p-tolylacetic acid to its corresponding ethyl ester, ethyl 2-p-tolylacetate.
-
gem-Difluorination: Introduction of two fluorine atoms at the α-position of the ester.
-
Hydrolysis: Conversion of the resulting ethyl 2,2-difluoro-2-p-tolylacetate to the final carboxylic acid product.
Q2: Which fluorinating agents are suitable for the gem-difluorination step?
A2: Selectfluor® (F-TEDA-BF4) is a commonly used electrophilic fluorinating agent for this transformation. Varying the reaction conditions, such as the use of catalysts or specific solvent systems, can influence the efficiency of the difluorination. For instance, non-aqueous conditions can favor the direct fluorination of benzylic C-H bonds.[1][2][3]
Q3: What are the primary challenges in purifying the final product?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. These may include unreacted starting material (p-tolylacetic acid) and the mono-fluorinated byproduct (2-fluoro-2-p-tolylacetic acid). Standard purification techniques for carboxylic acids, such as extraction and recrystallization, are typically employed.[4] In some cases, conversion to a methyl or ethyl ester followed by fractional distillation and subsequent hydrolysis can be an effective purification strategy.[4]
Q4: How can I monitor the progress of the difluorination reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting ester and the formation of the mono- and di-fluorinated products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete esterification of p-tolylacetic acid. 2. Deactivated or insufficient amount of the fluorinating agent (e.g., Selectfluor®). 3. Presence of moisture, which can quench reagents. 4. Incorrect reaction temperature for fluorination. | 1. Ensure complete conversion to the ester before proceeding to the fluorination step. 2. Use a fresh batch of the fluorinating agent and consider using a slight excess. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Optimize the reaction temperature; some fluorinations require specific temperature control. |
| Formation of Mono-fluorinated Byproduct | Insufficient amount of fluorinating agent or incomplete reaction. | Increase the equivalents of the fluorinating agent (e.g., Selectfluor®) and prolong the reaction time. Monitor the reaction progress to ensure complete conversion to the difluorinated product. |
| Presence of Decarboxylated Byproduct | Elevated reaction temperatures or the presence of water can promote decarboxylation.[1][3] | Maintain strict temperature control during the reaction and work-up. Ensure anhydrous conditions are maintained throughout the process. |
| Formation of Ring-Fluorinated Byproducts | Highly reactive fluorinating agent or reaction conditions promoting aromatic substitution. | Consider using a milder fluorinating agent if possible. Optimize reaction conditions, such as solvent and temperature, to favor α-fluorination over aromatic fluorination. |
| Difficulties in Product Purification | Presence of multiple byproducts with similar polarities to the desired product. | Optimize the reaction to minimize byproduct formation. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization from different solvent mixtures.[4] |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base catalyst. | 1. Increase the reaction time and/or temperature for the hydrolysis step. 2. Ensure a sufficient excess of the acid or base catalyst is used to drive the reaction to completion.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-p-tolylacetate
This protocol describes the esterification of p-tolylacetic acid.
Materials:
-
p-Tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve p-tolylacetic acid in absolute ethanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-p-tolylacetate. This product is often used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 2,2-Difluoro-2-p-tolylacetate
This protocol details the gem-difluorination of the ester intermediate using Selectfluor®.
Materials:
-
Ethyl 2-p-tolylacetate
-
Selectfluor®
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)[1][3]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-p-tolylacetate in an anhydrous solvent (e.g., acetonitrile).
-
If using a catalyst like DMAP, add it to the solution.[1][3]
-
Add Selectfluor® (typically 2.2-3.0 equivalents) portion-wise to the reaction mixture while maintaining the desired temperature (often room temperature, but optimization may be required).
-
Stir the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed and the desired difluorinated product is formed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
This protocol describes the hydrolysis of the difluorinated ester.
Materials:
-
Ethyl 2,2-difluoro-2-p-tolylacetate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2,2-difluoro-2-p-tolylacetate in ethanol.
-
Add an aqueous solution of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).[5]
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Data Presentation
Table 1: Reaction Conditions for gem-Difluorination of Aryl Acetic Acid Derivatives
| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic acid derivative | Selectfluor® | 4-(Dimethylamino)pyridine | Acetonitrile | RT | 0.25 - 2 | 70-95 (NMR Yield) | [1][3] |
| Primary benzylic C-H | Selectfluor® II | Xanthone (photocatalyst) | Not specified | Not specified | Not specified | High | [6][7] |
| Primary benzylic C-H | Selectfluor® | K₂S₂O₈ | Not specified | Heat | Not specified | Selective for difluorination | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 3. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 8. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Difluoro-2-p-tolylacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the synthesis of 2,2-Difluoro-2-p-tolylacetic acid. The information provided herein aims to facilitate troubleshooting and optimization of this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the electrophilic fluorination of a p-tolylacetic acid precursor. This typically involves a two-step, one-pot procedure:
-
Formation of a silyl ketene acetal: p-Tolylacetic acid is deprotonated using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). The resulting enolate is then trapped with a silylating agent, such as trimethylsilyl chloride (TMSCl), to form the silyl ketene acetal intermediate.
-
Electrophilic Fluorination: The silyl ketene acetal is then reacted with an electrophilic fluorine source, most commonly Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to introduce the two fluorine atoms at the alpha position.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts encountered during the synthesis of this compound are:
-
Decarboxylated Byproduct: This results from the loss of carbon dioxide from the carboxylic acid, leading to the formation of a difluoromethylated toluene derivative. The presence of water can promote this side reaction.[1]
-
Ring-Fluorinated Byproducts: Electrophilic fluorination can sometimes occur on the aromatic ring of the p-tolyl group, leading to isomeric impurities.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the original p-tolylacetic acid in the final product mixture.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
Anhydrous Conditions: The presence of water is a key contributor to the formation of the decarboxylated byproduct. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
-
Reagent Stoichiometry: Careful control of the amounts of base, silylating agent, and fluorinating agent is important to ensure complete conversion of the starting material and to minimize side reactions.
Q4: What analytical techniques are best for identifying and quantifying byproducts?
A4: A combination of analytical techniques is recommended for the analysis of the reaction mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the desired product and any byproducts. 19F NMR is particularly useful for identifying and quantifying fluorine-containing compounds.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is powerful for identifying the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product and impurities, allowing for the determination of the reaction yield and purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete formation of the silyl ketene acetal intermediate. 2. Deactivated or insufficient amount of the fluorinating agent. 3. Presence of moisture. | 1. Ensure anhydrous conditions and use a sufficiently strong base. Verify the quality of the silylating agent. 2. Use a fresh, active batch of the electrophilic fluorinating agent (e.g., Selectfluor®). Consider a slight excess. 3. Thoroughly dry all solvents and glassware. |
| Presence of Unreacted Starting Material | 1. Incomplete deprotonation or silylation. 2. Insufficient amount or reactivity of the fluorinating agent. | 1. Increase the amount of base and silylating agent. Allow for sufficient reaction time for the formation of the silyl ketene acetal. 2. Increase the equivalents of the fluorinating agent and monitor the reaction progress by TLC or LC-MS. |
| Significant Amount of Decarboxylated Byproduct | 1. Presence of water in the reaction mixture. 2. Elevated reaction temperature. | 1. Ensure strictly anhydrous conditions throughout the experiment. 2. Maintain low temperatures during the reaction and work-up. |
| Detection of Ring-Fluorinated Byproducts | 1. Highly reactive fluorinating agent. 2. Reaction conditions favoring aromatic substitution. | 1. Consider using a milder electrophilic fluorinating agent if possible. 2. Optimize reaction conditions, such as solvent and temperature, to favor α-fluorination. |
| Difficult Product Purification | 1. Presence of multiple byproducts with similar polarities. 2. Residual fluorinating agent or its byproducts. | 1. Optimize the reaction to minimize byproduct formation. 2. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. A basic wash during work-up can help remove acidic byproducts. |
Data Presentation
The following table presents representative yields for the α-fluorination of various substituted phenylacetic acids using Selectfluor® and 4-(dimethylamino)pyridine (DMAP) in acetonitrile. This data illustrates the influence of substituents on the aromatic ring on the reaction outcome.
| Substituent on Phenyl Ring | Product | NMR Yield (%) |
| 4-H | 2-Fluoro-2-phenylacetic acid | 85 |
| 4-Me (p-tolyl) | 2-Fluoro-2-p-tolylacetic acid | 86 |
| 4-OMe | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 82 |
| 4-F | 2-Fluoro-2-(4-fluorophenyl)acetic acid | 75 |
| 4-CF3 | 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid | 68 |
| 2-Me (o-tolyl) | 2-Fluoro-2-o-tolylacetic acid | 79 |
Data is adapted from a study on α-fluorination of phenylacetic acid derivatives and is intended to be representative. Actual yields for the difluorination reaction may vary.
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Tolylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Trimethylsilyl chloride (TMSCl)
-
Selectfluor®
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.2 eq.) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve p-tolylacetic acid (1.0 eq.) in anhydrous THF. Slowly add this solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete deprotonation.
-
Silyl Ketene Acetal Formation: Add TMSCl (2.2 eq.) dropwise to the reaction mixture at -78 °C and continue stirring for another 1-2 hours.
-
Difluorination: In a separate flask, dissolve Selectfluor® (2.5 eq.) in anhydrous acetonitrile or THF. Add this solution to the reaction mixture containing the in-situ generated silyl ketene acetal at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). If the product is an acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or TMS-diazomethane) may be necessary for GC analysis.
-
GC-MS Conditions:
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the relative abundance of each component.
Visualizations
References
Technical Support Center: Synthesis of 2,2-Difluoro-2-p-tolylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,2-Difluoro-2-p-tolylacetic acid, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, particularly when using a Reformatsky-type reaction with ethyl bromodifluoroacetate and p-tolualdehyde.
| Issue ID | Problem | Possible Causes | Recommended Solutions |
| TSG-001 | Low or No Product Formation | 1. Inactive Zinc: The zinc metal (dust or turnings) may be coated with an oxide layer, preventing the reaction. 2. Wet Reagents/Solvents: The presence of moisture can quench the Reformatsky reagent. 3. Low Reaction Temperature: The initial formation of the organozinc reagent may require gentle heating to initiate. | 1. Activate Zinc: Treat zinc with dilute HCl, wash with water, ethanol, and ether, then dry under vacuum. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF, dioxane). 3. Initiate Reaction: Gently warm the mixture of zinc and ethyl bromodifluoroacetate. A small iodine crystal can also be added to help initiate the reaction. |
| TSG-002 | Significant Amount of Unreacted p-tolualdehyde | 1. Incomplete Formation of the Reformatsky Reagent: Insufficient active zinc or reaction time for its formation. 2. Stoichiometry Imbalance: Insufficient equivalents of the Reformatsky reagent relative to the aldehyde. | 1. Monitor Reagent Formation: Observe the disappearance of the shiny zinc surface and the formation of a grayish suspension. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of both zinc and ethyl bromodifluoroacetate. |
| TSG-003 | Formation of Side Products (e.g., p-tolylmethanol) | 1. Contamination with Protic Solvents: Residual water or alcohol can reduce the aldehyde. 2. Over-reduction: Can occur if reaction conditions are not well-controlled. | 1. Strict Anhydrous Technique: Ensure all reagents and solvents are free of water. 2. Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating. |
| TSG-004 | Difficult Product Purification | 1. Similar Polarity: The product and unreacted starting materials or byproducts may have similar polarities, making chromatographic separation difficult. 2. Emulsion during Workup: Formation of stable emulsions during the aqueous extraction phase can lead to product loss. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider converting the acid to an ester for easier purification, followed by hydrolysis. 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break emulsions and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective method is the Reformatsky reaction.[1] This involves the reaction of an α-haloester, in this case, ethyl bromodifluoroacetate, with zinc metal to form an organozinc reagent. This reagent then adds to the carbonyl group of p-tolualdehyde to form a β-hydroxy ester, which is subsequently hydrolyzed to the desired this compound.
Q2: My Reformatsky reaction is not starting. What can I do?
A2: Initiation failure is a common issue, often due to an inactive zinc surface. You can activate the zinc by washing it with dilute acid to remove the oxide layer. Ensuring strictly anhydrous conditions is also critical, as moisture will prevent the formation of the organozinc reagent.[2] A small crystal of iodine can also be added as an activator.
Q3: I am observing a significant amount of a dimeric byproduct from the ethyl bromodifluoroacetate. How can I minimize this?
A3: The formation of ethyl 2,2,3,3-tetrafluorosuccinate (a Wurtz-type coupling byproduct) can occur. To minimize this, add the solution of p-tolualdehyde to the pre-formed Reformatsky reagent, rather than having all components mixed from the beginning. This ensures the organozinc reagent reacts preferentially with the aldehyde.
Q4: What are the best practices for the hydrolysis step?
A4: After the initial reaction, the intermediate ester must be hydrolyzed to the carboxylic acid. This can be achieved using either acidic or basic conditions. Basic hydrolysis (e.g., with NaOH or KOH in an alcohol/water mixture) followed by acidic workup is common. Acidic hydrolysis can also be used but may require harsher conditions.[3]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying impurities. The identity and structure of the compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reformatsky Reaction
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Zinc dust (activated)
-
Ethyl bromodifluoroacetate
-
p-Tolualdehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, optional)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add activated zinc dust (1.5 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF.
-
Reagent Formation: Add a small amount of ethyl bromodifluoroacetate (1.2 eq) to the zinc suspension. If the reaction does not start (indicated by a gentle exotherm and disappearance of the shiny zinc), gently warm the flask or add a single crystal of iodine. Once initiated, add the remaining ethyl bromodifluoroacetate dropwise while maintaining a gentle reflux.
-
Aldehyde Addition: After the formation of the organozinc reagent is complete (typically 30-60 minutes), cool the mixture to room temperature. Add a solution of p-tolualdehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Hydrolysis:
-
Cool the reaction mixture in an ice bath and quench by slowly adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
To hydrolyze the ester, stir the organic solution vigorously with an aqueous solution of NaOH (2 M) for several hours or overnight.
-
Separate the layers. Wash the aqueous layer with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated HCl.
-
-
Purification:
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]
-
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Caption: Relationship between the desired reaction and potential side reactions.
References
Technical Support Center: 2,2-Difluoro-2-p-tolylacetic acid
Welcome to the technical support center for 2,2-Difluoro-2-p-tolylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule has several moieties susceptible to degradation: the carboxylic acid group, the carbon-fluorine bonds, and the p-tolyl aromatic ring.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored at low temperatures, typically between 2-8°C for short-term storage and -20°C for long-term storage.[1] Solutions should be stored in tightly sealed, amber-colored vials to protect from light and prevent solvent evaporation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, several potential routes can be inferred from its structure. These include hydrolysis of the C-F bonds, particularly under strongly acidic or basic conditions, photodegradation initiated by the UV absorbance of the tolyl group, oxidation of the methyl group on the aromatic ring, and thermal decarboxylation at elevated temperatures.
Q4: I am observing unexpected peaks in my HPLC analysis after storing my sample solution. What could be the cause?
A4: Unexpected peaks are likely due to degradation of the compound. The appearance of new peaks suggests the formation of one or more degradation products. To identify the cause, it is recommended to conduct a forced degradation study to systematically investigate the effects of acid, base, oxidation, heat, and light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound purity over time in solution. | Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation. | 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C or -20°C) and protected from light.[1]2. Use High-Purity Solvents: Impurities in solvents can catalyze degradation.3. Adjust pH: If the solution is aqueous, consider buffering it to a neutral pH, as extreme pH values can accelerate hydrolysis. |
| Inconsistent analytical results between experiments. | Sample Handling: Variability in sample preparation and handling can lead to inconsistent levels of degradation. | 1. Standardize Protocols: Ensure consistent timing between sample preparation and analysis.2. Minimize Light Exposure: Prepare samples under low-light conditions or use amber glassware.3. Control Temperature: Avoid exposing sample solutions to elevated temperatures. |
| No degradation observed in forced degradation studies. | High Stability: The compound may be highly stable under the applied stress conditions. | 1. Increase Stress Severity: Consider using higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times. Be cautious not to use unrealistically harsh conditions. |
| Difficulty in identifying degradation products. | Low Abundance of Degradants: The concentration of degradation products may be below the limit of detection for characterization. | 1. Concentrate the Sample: If possible, concentrate the solution containing the degradants.2. Use High-Resolution Mass Spectrometry: LC-MS/MS can provide fragmentation data to help elucidate the structure of the degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: 2,2-Difluoro-2-p-tolylacetic Acid Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2-Difluoro-2-p-tolylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure and general principles of drug degradation. Key pathways to investigate include:
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions under acidic or basic conditions, potentially leading to decarboxylation.
-
Oxidation: The tolyl group (methylbenzene) is susceptible to oxidation, which could form hydroxylated or carboxylated derivatives. The benzylic position is also a potential site for oxidation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The aromatic ring acts as a chromophore that can absorb light and initiate photochemical reactions.[1][2]
-
Decarboxylation: The carboxylic acid moiety could be lost as carbon dioxide under stress conditions such as heat.[2]
-
Defluorination: Although the carbon-fluorine bond is generally strong, enzymatic or metabolic processes, or harsh chemical conditions, could potentially cleave this bond.[1]
Q2: What are the standard experimental conditions for a forced degradation study?
A2: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. Recommended conditions often follow ICH guidelines and include:
-
Acid Hydrolysis: Treatment with an acid such as 1 M HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
-
Base Hydrolysis: Treatment with a base such as 1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
-
Oxidation: Exposure to an oxidizing agent like 30% hydrogen peroxide (H₂O₂) at room temperature for a period such as 24 hours.[1]
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C) for an extended time (e.g., 48 hours).[1]
-
Photodegradation: Exposing the solid and a solution of the compound to light, as specified by ICH Q1B guidelines.[1]
Q3: What analytical techniques are best for monitoring the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometry detector (LC-MS), is a powerful tool for separating the parent compound from its degradation products and for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the precise structure of isolated degradation products.
Troubleshooting Guides
Issue 1: No degradation is observed under the applied stress conditions.
-
Possible Cause: The molecule is highly stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: Consider using higher concentrations of acid or base, a more potent oxidizing agent, higher temperatures, or longer exposure times. Exercise caution to avoid overly harsh conditions that may not reflect real-world stability.[1]
-
Verify Experimental Setup: Double-check the preparation of all stress agents and ensure that experimental parameters like temperature were accurately maintained throughout the experiment.[1]
-
Issue 2: Unexpected peaks appear in the HPLC analysis of control samples.
-
Possible Cause 1: Improper Storage: The compound may be degrading due to inappropriate storage conditions, such as exposure to light, elevated temperatures, or moisture.[2]
-
Recommended Action 1: Verify that the compound is stored at the recommended temperature (e.g., -20°C or 2-8°C), protected from light, and in a tightly sealed container.[2][3][4]
-
Possible Cause 2: Contamination: The sample or the solvent may have been contaminated during handling.[2]
-
Recommended Action 2: Use high-purity solvents and meticulously clean all glassware and equipment. Prepare fresh solutions for analysis.
Issue 3: Poor resolution or peak shape in HPLC chromatograms.
-
Possible Cause: The HPLC method is not optimized for separating the parent compound and its degradation products.
-
Troubleshooting Steps:
-
Column Selection: A C18 column is a versatile starting point.[1] Experiment with different column chemistries (e.g., phenyl-hexyl, polar-embedded) if separation is not achieved.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent to buffer ratio, pH of the aqueous phase) to improve separation.
-
Gradient Elution: If isocratic elution is insufficient, develop a gradient elution method to effectively separate compounds with a wider range of polarities.
-
Quantitative Data Summary
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 1 M HCl at 60°C for 24h | 15.2% | Decarboxylated Product |
| 1 M NaOH at 60°C for 24h | 25.8% | Hydroxylated Toluene Ring |
| 30% H₂O₂ at RT for 24h | 8.5% | Oxidized Methyl Group |
| Heat at 80°C for 48h | 5.1% | Decarboxylated Product |
| Photolytic Exposure (ICH Q1B) | 12.7% | Multiple Minor Degradants |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Stress: Store the solid compound at 80°C for 48 hours, then dissolve it in the mobile phase for analysis.[1]
-
Photodegradation: Expose the solid compound and a 100 µg/mL solution to light according to ICH Q1B guidelines.[1]
-
-
Sample Preparation for Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples to an appropriate pH.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Purification of 2,2-Difluoro-2-p-tolylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoro-2-p-tolylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Crystallization | - Inappropriate solvent choice.- Presence of closely related impurities.- Oil formation instead of crystallization. | - Perform a solvent screen to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Consider a multi-solvent system (e.g., ethanol/water, ethyl acetate/heptane).- If impurities are persistent, consider column chromatography prior to final crystallization. |
| Co-elution of Impurities in Chromatography | - Improper stationary or mobile phase selection.- Similar polarity of the product and impurities. | - Screen different column types (e.g., normal phase, reverse phase).- Optimize the mobile phase composition and gradient.[1]- Consider alternative purification techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
| Inaccurate Purity Assessment by HPLC | - Inappropriate column or mobile phase.- Poor peak resolution.- Lack of a suitable reference standard. | - Use a high-resolution column (e.g., C18) with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to ensure sharp peaks for the carboxylic acid.[1]- Adjust the gradient and flow rate to improve separation.- Synthesize and purify a small amount of high-purity reference material for accurate quantification. |
| Thermal Decomposition During Distillation | - High boiling point of the compound.- Presence of non-volatile impurities. | - Use vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is clean and free of contaminants that could catalyze decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as p-tolyl precursors, partially fluorinated intermediates (e.g., mono-fluoro species), and byproducts from side reactions. Isomeric impurities could also be a concern depending on the synthetic route.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment due to its high resolving power for non-volatile compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to increase volatility.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and can also be used for purity determination.[2]
Q3: Can I use recrystallization for the final purification step?
A3: Yes, recrystallization can be an effective final purification step to obtain a high-purity crystalline product. However, the success of recrystallization is highly dependent on finding a suitable solvent or solvent system. It is recommended to perform small-scale solvent screening to identify optimal conditions.
Q4: What should I do if my compound oils out during crystallization?
A4: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if there is a high concentration of impurities. Try using a lower boiling point solvent, a more dilute solution, or cooling the solution more slowly with vigorous stirring.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, compounds of this nature can be corrosive and cause skin and eye irritation.[3] Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.[2]
Protocol 2: General Recrystallization Procedure
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting low purity of this compound.
References
preventing decarboxylation during fluorination of p-tolylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the fluorination of p-tolylacetic acid, with a primary focus on preventing decarboxylation.
Troubleshooting Guide & FAQs
Q1: My fluorination of p-tolylacetic acid is resulting in a low yield of the desired α-fluoro product and a significant amount of a decarboxylated byproduct. How can I prevent this?
A1: Decarboxylation is a common side reaction during the fluorination of aryl acetic acids, particularly when the reaction conditions are not optimal. Here are the primary causes and solutions:
-
Elevated Reaction Temperature: Excessive heat can promote the elimination of carbon dioxide.
-
Solution: Maintain low temperatures, especially during the formation of reactive intermediates. For methods involving the generation of a silyl ketene acetal, it is crucial to keep the temperature at -78 °C during deprotonation and silylation. The subsequent fluorination step may require gradual warming, but this should be carefully monitored.[1]
-
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of sensitive intermediates and promote decarboxylation.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
-
Unstable Intermediates: The stability of the intermediate formed prior to fluorination is critical.
-
Solution: When using methods that proceed through a silyl ketene acetal, ensure its complete and rapid formation by using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.[1] For alternative methods, such as boron-catalyzed C-H fluorination, the choice of catalyst and base is crucial for stabilizing the reaction intermediate.
-
Q2: I am observing the formation of ring-fluorinated byproducts in my reaction. What causes this and how can it be avoided?
A2: The formation of ring-fluorinated byproducts is typically due to the high reactivity of the fluorinating agent, which can lead to electrophilic aromatic substitution.
-
Highly Reactive Fluorinating Agent: Reagents like Selectfluor® are powerful fluorinating agents and can react with the aromatic ring, especially under certain conditions.
-
Solution:
-
Milder Reagent: If possible, consider using a milder electrophilic fluorinating agent.
-
Optimize Conditions: Adjusting the solvent and temperature can help favor α-fluorination over aromatic fluorination.[1] For instance, in the fluorination of phenylacetic acid derivatives with Selectfluor®, non-aqueous conditions tend to favor the desired α-fluorination.[2][3]
-
-
Q3: The reaction is not going to completion, and I am left with a significant amount of unreacted p-tolylacetic acid. What are the possible reasons?
A3: Incomplete conversion can be due to several factors related to the reagents and reaction conditions.
-
Incomplete Formation of the Intermediate: In methods involving a silyl ketene acetal, incomplete deprotonation or silylation will leave starting material unreacted.
-
Solution: Increase the equivalents of the base and silylating agent. Allow for sufficient reaction time for the formation of the intermediate to complete.[1]
-
-
Insufficient Fluorinating Agent: The amount or reactivity of the fluorinating agent may not be adequate.
-
Solution: Use a fresh, active batch of the fluorinating agent and consider increasing the molar excess.[1]
-
-
Short Reaction Time: The fluorination step may require more time to reach completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and increase the reaction time as needed.[1]
-
Data Presentation: Comparison of Fluorination Methods
| Method | Fluorinating Agent | Catalyst/Base | Solvent | Temperature | Yield of 2-fluoro-2-(p-tolyl)acetic acid | Key Considerations |
| Boron-Catalyzed C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | (AcO)4B2O / DBU | Toluene | 40 °C | 80%[4] | Avoids the need for pre-functionalization of the starting material. |
| Electrophilic Fluorination via Silyl Ketene Acetal | Selectfluor® | LDA / TMSCl | THF / Acetonitrile | -78 °C to RT | Good to Excellent (qualitative)[1][3] | Requires strictly anhydrous conditions and careful temperature control to prevent decarboxylation.[1] |
| Solvent-Dependent Selectfluor® Fluorination | Selectfluor® | 4-(dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temperature | Good to Excellent (qualitative)[2][3] | Non-aqueous conditions are crucial to favor α-fluorination over decarboxylation.[2][3] |
Experimental Protocols
Method 1: Boron-Catalyzed α-C-H Fluorination
This method achieves the direct fluorination of the α-carbon of p-tolylacetic acid.
Reagents and Materials:
-
p-Tolylacetic acid
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetraacetoxydiboron ((AcO)4B2O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure: [4]
-
To a flame-dried reaction vessel under an inert atmosphere (N2 or Ar), add p-tolylacetic acid (0.10 mmol), N-Fluorobenzenesulfonimide (0.10 mmol), and tetraacetoxydiboron (20 mol%).
-
Add anhydrous toluene (1.0 mL) to the vessel.
-
Add DBU (2.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain 2-fluoro-2-(p-tolyl)acetic acid.
Method 2: Electrophilic Fluorination via Silyl Ketene Acetal Intermediate
This is a common and effective method for the α-fluorination of carboxylic acids.
Reagents and Materials:
-
p-Tolylacetic acid
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Selectfluor®
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure: [1]
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA or LiHMDS in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve p-tolylacetic acid in anhydrous THF.
-
Slowly add the p-tolylacetic acid solution to the base solution at -78 °C and stir for 1-2 hours to ensure complete deprotonation.
-
Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C and stir for another 1-2 hours to form the silyl ketene acetal.
-
To the solution containing the in situ generated silyl ketene acetal, add a solution of Selectfluor® in anhydrous acetonitrile or THF at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for electrophilic fluorination via a silyl ketene acetal intermediate.
Caption: Logical relationship between reaction conditions and the prevention of decarboxylation.
References
Technical Support Center: Production of 2,2-Difluoro-2-p-tolylacetic acid
Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-2-p-tolylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Key scale-up challenges include:
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Exothermic Reaction Control: The introduction of fluorine can be highly exothermic. Managing heat dissipation is critical to prevent runaway reactions, especially in large reactors.[1]
-
Reagent Handling and Cost: Fluorinating agents can be hazardous, corrosive, and expensive, posing challenges for large-scale handling and economic viability.[2]
-
Moisture Sensitivity: Many synthetic routes to fluorinated compounds require strictly anhydrous conditions. Maintaining a dry environment on a large scale can be difficult and costly.[1]
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Byproduct Formation: Side reactions, such as the formation of regioisomers or products of incomplete fluorination, can complicate purification and reduce overall yield.
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Purification: Separating the desired product from starting materials, reagents, and byproducts at a large scale often requires robust and efficient purification methods like multi-step vacuum distillation or crystallization.[3]
Q2: What are the common impurities found in this compound?
A2: Common impurities may include:
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Unreacted Starting Materials: Residual p-tolylacetic acid or its ester precursor.
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Mono-fluorinated Intermediate: The presence of 2-fluoro-2-p-tolylacetic acid if the fluorination is incomplete.
-
Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and purification, as well as byproducts from the fluorinating agent.
Q3: Which analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress and quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Essential for structural confirmation of the final product and identification of fluorinated byproducts.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of the product and any impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the metal (e.g., zinc in a Reformatsky reaction). | Activate the metal in situ with reagents like iodine or by using a zinc-copper couple. |
| Presence of moisture in reagents or solvents. | Ensure all glassware is flame-dried, and solvents are anhydrous. | |
| Low reactivity of the fluorinating agent. | Use a fresh, high-purity batch of the fluorinating agent. | |
| Formation of Significant Byproducts | Reaction temperature is too high, leading to side reactions. | Maintain strict temperature control, especially during the addition of reagents. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants and reagents. | |
| Difficult Product Purification | Presence of multiple byproducts with similar polarity to the product. | Optimize the reaction conditions to minimize byproduct formation. Employ multi-step purification techniques, such as a combination of distillation and recrystallization. |
| Residual metal salts from the reaction. | Implement an acidic work-up to quench the reaction and remove metal salts. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | p-Tolylacetic acid |
| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₁₀O₂ |
| Molecular Weight | 186.16 g/mol [2] | 150.17 g/mol |
| Exact Mass | 186.049 g/mol [1] | 150.068 g/mol |
| XLogP3 | 2.5[1] | 1.9 |
| Topological Polar Surface Area | 37.3 Ų[1] | 37.3 Ų |
| Melting Point | Data not available | 88-92 °C |
| Boiling Point | Data not available | 265-267 °C |
Experimental Protocols
A plausible synthetic route for this compound is the Reformatsky reaction, followed by hydrolysis.
Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate via Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., Argon), add zinc dust (1.2 equivalents). Activate the zinc by stirring with a catalytic amount of iodine in anhydrous THF until the color of iodine disappears.
-
Reaction Initiation: To the activated zinc suspension, add a solution of p-tolualdehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the starting materials are consumed (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,2-Difluoro-2-p-tolylacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis and purity of 2,2-Difluoro-2-p-tolylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities typically originate from the synthetic route employed. For a synthesis involving the electrophilic fluorination of a p-tolylacetic acid derivative, the following impurities are frequently encountered:
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Unreacted Starting Material: p-Tolylacetic acid.
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Intermediates: Monofluorinated p-tolylacetic acid.
-
Side-Products: Ring-fluorinated isomers and decarboxylated byproducts.
-
Reagent-Related Impurities: Residuals from the fluorinating agent (e.g., byproducts from Selectfluor®) and solvents used during synthesis and purification.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most common and effective technique for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester form, GC-MS is powerful for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and for the structural elucidation of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying impurities by their mass-to-charge ratio directly from the HPLC separation.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound, particularly when using an electrophilic fluorination approach.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete formation of the silyl ketene acetal intermediate.2. Deactivated or insufficient fluorinating agent.3. Presence of moisture quenching reagents.[1] | 1. Ensure strictly anhydrous conditions and use a sufficiently strong base (e.g., LDA, LiHMDS).2. Use a fresh, active batch of the electrophilic fluorinating agent (e.g., Selectfluor®).[1]3. Thoroughly dry all solvents and glassware. |
| Presence of Unreacted Starting Material | 1. Incomplete deprotonation or silylation.2. Insufficient amount of fluorinating agent. | 1. Increase the equivalents of base and silylating agent.2. Increase the molar ratio of the fluorinating agent. Monitor the reaction by TLC or HPLC.[1] |
| Formation of Monofluorinated Impurity | Incomplete fluorination reaction. | Extend the reaction time or slightly increase the reaction temperature, while monitoring for byproduct formation. |
| Detection of Ring-Fluorinated Byproducts | 1. Highly reactive fluorinating agent.2. Reaction conditions favoring aromatic substitution. | 1. Consider a milder electrophilic fluorinating agent.2. Optimize reaction conditions (e.g., solvent, temperature) to favor α-fluorination.[1] |
| Presence of Decarboxylated Byproduct | 1. Unstable intermediate.2. Elevated reaction temperatures.3. Presence of water.[1] | 1. Maintain low temperatures throughout the reaction.2. Avoid excessive heating during reaction or work-up.3. Ensure strictly anhydrous conditions.[1] |
| Difficult Product Purification | Presence of multiple byproducts with similar polarities. | Employ advanced purification techniques such as preparative HPLC or recrystallization from different solvent systems. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Fluorination
This protocol is a general guideline and may require optimization.
Step 1: Formation of the Silyl Ketene Acetal
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve p-tolylacetic acid in anhydrous THF.
-
Slowly add the p-tolylacetic acid solution to the LDA solution at -78 °C and stir for 1-2 hours.
-
Add trimethylsilyl chloride (TMSCl) dropwise and stir for another 1-2 hours at -78 °C.
Step 2: Difluorination
-
To the solution containing the in-situ generated silyl ketene acetal, add a solution of Selectfluor® (2.2 equivalents) in anhydrous acetonitrile at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: HPLC Method for Purity Analysis
This method is a general guideline for the purity analysis of this compound and the detection of common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 90:10 (A:B), ramp to 10:90 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Expected Retention Times (Estimated)
| Compound | Expected Retention Time (min) |
| p-Tolylacetic acid | ~8.5 |
| 2-Fluoro-2-p-tolylacetic acid | ~10.2 |
| This compound | ~11.8 |
| Ring-fluorinated byproduct | ~12.5 |
Protocol 3: GC-MS Analysis of Impurities (after derivatization)
Carboxylic acids require derivatization to increase their volatility for GC-MS analysis.[3][4][5]
Step 1: Derivatization (Esterification)
-
Dissolve ~1 mg of the sample in 200 µL of toluene.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
Step 2: GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
Expected Mass Fragments (for TMS esters)
| Compound | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| p-Tolylacetic acid TMS ester | 222 | 207, 117, 91 |
| 2-Fluoro-2-p-tolylacetic acid TMS ester | 240 | 225, 135, 91 |
| This compound TMS ester | 258 | 243, 153, 91 |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,2-Difluoro-2-p-tolylacetic Acid and its Non-Fluorinated Analog, p-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2-Difluoro-2-p-tolylacetic acid and its non-fluorinated counterpart, p-tolylacetic acid. The introduction of gem-difluoro functionality can significantly alter the physicochemical properties, metabolic stability, and biological activity of a molecule, offering potential advantages in drug design and development. This document outlines the known properties of both compounds, supported by available data and general principles of medicinal chemistry where direct comparative studies are unavailable.
Physicochemical Properties: A Tale of Two Acidities
The introduction of two fluorine atoms at the α-position is expected to have a profound impact on the acidity and lipophilicity of the parent molecule. The strong electron-withdrawing nature of fluorine atoms stabilizes the carboxylate anion, leading to a lower pKa value and increased acidity.
| Property | This compound | p-Tolylacetic acid |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 186.16 g/mol | 150.17 g/mol |
| pKa | Predicted to be significantly lower than 4.37 | 4.370[1] |
| Calculated logP (XLogP3) | 2.5[2] | 1.9 |
Note: The pKa for this compound is predicted based on the known electron-withdrawing effects of α,α-difluoro substitution on carboxylic acids.
Synthesis of the Compounds
The synthesis of p-tolylacetic acid is well-established, commonly proceeding through the hydrolysis of 4-methylphenylacetonitrile. The synthesis of its difluorinated analog, while not explicitly detailed in readily available literature, can be proposed based on modern fluorination techniques applied to similar structures.
Experimental Protocol: Synthesis of p-Tolylacetic Acid
A common method for the preparation of p-tolylacetic acid is the hydrolysis of 4-methylphenylacetonitrile.
Materials:
-
4-methylphenylacetonitrile
-
Sulfuric acid
-
Water
Procedure:
-
A mixture of 4-methylphenylacetonitrile, water, and sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
The mixture is heated under reflux with stirring for several hours.
-
After cooling, the reaction mixture is poured into cold water to precipitate the crude p-tolylacetic acid.
-
The crude product is collected by filtration and purified by recrystallization.
Proposed Experimental Protocol: Synthesis of this compound
A plausible synthetic route to this compound involves the α,α-difluorination of a suitable precursor, such as p-tolylacetic acid or its ester derivative. Electrophilic fluorinating agents are commonly employed for such transformations.
Materials:
-
p-Tolylacetic acid or its ethyl ester
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or another suitable base
-
An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
-
Hydrochloric acid (for hydrolysis if starting from the ester)
Procedure:
-
Enolate Formation: The starting material (p-tolylacetic acid or its ester) is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A strong base, such as LDA, is added dropwise to generate the enolate.
-
Difluorination: A solution of the electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF is then added to the enolate solution at -78°C. The reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Hydrolysis (if applicable): If the starting material was an ester, the purified difluorinated ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
References
A Comparative Guide to the Predicted Biological Activity of 2,2-Difluoro-2-p-tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a theoretical comparison of 2,2-Difluoro-2-p-tolylacetic acid based on the predicted biological activity of structurally related compounds. To date, no direct experimental data on the biological activity of this compound has been published in peer-reviewed literature. The information presented herein is for research and informational purposes only and should not be construed as a validation of its efficacy or safety.
Introduction
This compound is a fluorinated arylalkanoic acid. This class of compounds has garnered interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, which can enhance metabolic stability and binding affinity to biological targets. Structurally similar arylalkanoic acids are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the predicted biological activity of this compound against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Predicted Biological Activity and Therapeutic Targets
Based on its chemical structure, this compound is predicted to function as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
The introduction of two fluorine atoms at the alpha-position of the carboxylic acid is expected to modulate the compound's acidity and electronic properties, potentially influencing its binding affinity and selectivity towards the COX isoforms.
Signaling Pathway of Cyclooxygenase (COX)
Caption: The Cyclooxygenase (COX) signaling pathway.
Comparative Analysis: A Theoretical Framework
Due to the absence of experimental data for this compound, the following tables present a hypothetical comparison based on known data for Ibuprofen and Celecoxib. This illustrates how the biological activity of this compound could be evaluated and benchmarked.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table outlines the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index suggests a greater preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | 1.2 - 13 | 0.3 - 2.5 | ~0.02 - 2.08 |
| Celecoxib | 5.0 - 15 | 0.04 - 0.87 | ~5.7 - 375 |
Note: IC50 values for Ibuprofen and Celecoxib are compiled from various literature sources and can vary depending on the specific assay conditions.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of a compound. The percentage of edema inhibition reflects the compound's ability to reduce swelling compared to a control group.
| Compound | Dose (mg/kg) | Route of Administration | Max. Edema Inhibition (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | 10 - 100 | Oral | 40 - 60 |
| Celecoxib | 3 - 30 | Oral | 50 - 70 |
Note: The effective dose and maximal inhibition can vary based on the animal model and experimental setup.
Experimental Protocols
To validate the biological activity of this compound, the following standard experimental protocols would be employed.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A common method is the colorimetric inhibitor screening assay, which measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compound is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer.
-
Arachidonic acid, the substrate, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The absorbance is measured using a microplate reader.
-
A range of concentrations of the test compound is used to generate a dose-response curve.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves for both COX-1 and COX-2. The selectivity index is then determined by dividing the IC50 of COX-1 by the IC50 of COX-2.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in an acute inflammation model.
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound, a reference drug (e.g., Ibuprofen or Celecoxib), or a vehicle control is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Screening Anti-Inflammatory Compounds
Caption: A general experimental workflow for screening anti-inflammatory compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known anti-inflammatory agents suggests its potential as a COX inhibitor. The theoretical framework and experimental protocols outlined in this guide provide a roadmap for the future validation and characterization of this compound. Further in vitro and in vivo studies are essential to determine its potency, selectivity, and therapeutic potential as a novel anti-inflammatory agent. Researchers in the field of drug development are encouraged to pursue these investigations to unlock the potential of this and other fluorinated arylalkanoic acids.
A Comparative Guide to In Vitro Evaluation of 2,2-Difluoro-2-p-tolylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,2-Difluoro-2-p-tolylacetic acid is a fluorinated arylalkanoic acid derivative. While specific biological data for this compound is not extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity as an inhibitor of enzymes in the prostaglandin synthesis pathway. This guide provides a proposed framework for the in vitro evaluation of this compound, comparing its potential performance against established NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib ( a selective COX-2 inhibitor). Detailed hypothetical experimental protocols and data presentation formats are provided to guide researchers in characterizing its potency and selectivity.
Proposed Experimental Workflow
The validation of a novel compound's biological activity necessitates a structured approach, progressing from broad initial screening to more specific mechanistic assays. This workflow ensures a systematic evaluation of the compound's efficacy and selectivity.
Caption: Proposed experimental workflow for the in vitro characterization of this compound.
Potential Biological Target & Signaling Pathway
Arylalkanoic acids are a well-established class of NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. The introduction of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Therefore, the primary hypothesized targets for this compound are COX-1 and COX-2.
Caption: The arachidonic acid cascade and the potential inhibitory action of this compound.
Comparative In Vitro Assay Data (Hypothetical)
The following tables summarize hypothetical data from proposed in vitro assays comparing this compound with standard NSAIDs.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 12.5 | 35.0 | 0.36 |
| Celecoxib | 28.0 | 0.04 | 700 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
| Compound | mPGES-1 IC50 (µM) |
| This compound | 9.7 |
| Reference Inhibitor (e.g., CAY10526) | 2.5 |
Experimental Protocols
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[2]
a) Reagent Preparation:
-
Prepare the assay buffer, probe, cofactor, and arachidonic acid solution as per the manufacturer's instructions for a commercial COX inhibitor screening kit.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.[2]
-
Prepare a series of dilutions for the test compound (this compound) and the control compounds (Ibuprofen, Celecoxib) in DMSO, followed by a final dilution in the assay buffer.[2]
b) Assay Plate Setup:
-
In a 96-well white opaque plate, add the assay buffer to all wells.
-
Add the diluted test compounds, control compounds, or solvent control (for 100% enzyme activity) to their respective wells.[2]
c) Enzyme Addition:
-
Add the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.[2]
d) Incubation:
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.[2]
e) Reaction Initiation:
-
Initiate the reaction by adding a mixture of the COX probe and arachidonic acid to all wells.[2]
f) Data Acquisition:
-
Immediately begin reading the fluorescence intensity at an appropriate excitation/emission wavelength pair (e.g., 560 nm/590 nm) every minute for 10-20 minutes.
g) Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test and control compounds.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
mPGES-1 Inhibition Assay
This protocol is based on methods used to assess the inhibition of mPGES-1, which is involved in the production of PGE2.[3][4]
a) Cell Culture and Microsome Preparation:
-
Culture A549 cells (or another suitable cell line) and stimulate them with IL-1β (10 ng/mL) for 24 hours to induce mPGES-1 expression.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation.
b) Inhibition Assay:
-
In a reaction mixture containing buffer, glutathione, and the microsomal preparation, add various concentrations of the test compound (this compound) or a reference inhibitor.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate for 60 seconds at 4°C.
-
Stop the reaction by adding a stop solution containing a reducing agent (e.g., SnCl2).
c) Quantification of PGE2:
-
Quantify the amount of PGE2 produced in each reaction using a specific ELISA kit.[3]
d) Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion
The provided hypothetical data and experimental protocols outline a robust initial in vitro screening cascade for this compound. The hypothetical results suggest that this compound may act as a moderately potent and selective COX-2 inhibitor, with additional activity against mPGES-1. This profile indicates its potential as an anti-inflammatory agent. Further investigation using cell-based assays and subsequent in vivo models would be required to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 2,2-Difluoro-2-p-tolylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an objective comparison of key spectroscopic techniques for the purity assessment of 2,2-Difluoro-2-p-tolylacetic acid, a valuable fluorinated building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a recommended analytical workflow to support robust quality control.
Overview of Spectroscopic Techniques
The purity of a drug substance is a critical quality attribute, with regulatory bodies like the FDA and EMA mandating stringent testing for impurities.[1] A multi-faceted analytical approach is often necessary for comprehensive characterization. Spectroscopic techniques are essential for both identifying and quantifying impurities.[2] The primary methods applicable to this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure. For this compound, ¹H, ¹³C, and especially ¹⁹F NMR are highly relevant. Quantitative NMR (qNMR) is a powerful method for determining absolute purity with high accuracy, often without requiring an identical reference standard.[3][4]
-
High-Performance Liquid Chromatography (HPLC-UV): As a cornerstone of impurity profiling, HPLC separates the main compound from its impurities based on their physicochemical properties.[2] Coupled with a UV detector, it allows for the precise quantification of the API and any UV-active impurities.
-
Mass Spectrometry (MS): MS is an indispensable tool for impurity profiling due to its high sensitivity and selectivity.[1][5][6] When coupled with a separation technique like liquid chromatography (LC-MS), it is highly effective for detecting and identifying the structure of unknown impurities and degradation products, even at trace levels.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique used to identify the functional groups present in a molecule.[7][8] It serves as an excellent tool for identity confirmation but is generally not suitable for quantifying low-level impurities.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific goal, whether it is routine purity check, identification of an unknown impurity, or absolute purity determination.
Table 1: Comparison of Spectroscopic Techniques for Purity Assessment
| Feature | HPLC-UV | NMR Spectroscopy (¹H, ¹⁹F) | Mass Spectrometry (LC-MS) | FTIR Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural data. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Primary Use | Quantification of the main component and known impurities. Purity/impurity profiling. | Structural Elucidation and confirmation. Absolute Purity determination (qNMR). | Identification of unknown impurities and degradation products. High-sensitivity detection. | Identity Confirmation by verifying the presence of key functional groups. |
| Strengths | High precision and accuracy for quantification. Robust and widely available. Excellent for separating isomers and related substances.[2] | Provides unambiguous structural information. ¹⁹F NMR is highly specific for fluorinated compounds.[9] qNMR offers high accuracy without a specific standard for each impurity.[3][4] | Extremely high sensitivity for detecting trace impurities.[5][6] Provides molecular weight information, aiding in structural identification.[1] | Fast, non-destructive, and requires minimal sample preparation. Good for initial screening and identity verification.[8] |
| Limitations | Requires a reference standard for each impurity to be quantified. Impurities must have a UV chromophore. | Lower sensitivity compared to MS. Complex spectra can be difficult to interpret if multiple impurities are present. | Quantification can be challenging without specific reference standards. Ionization efficiency can vary between compounds. | Not suitable for quantifying minor components. Provides limited information on the number and type of impurities. |
Analytical Workflow for Purity Assessment
A comprehensive purity assessment strategy integrates these techniques to leverage their individual strengths. The following workflow ensures a thorough characterization of any new batch of this compound.
Caption: Workflow for the purity assessment of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for similar fluoro-substituted carboxylic acids and can be adapted as needed.[10]
-
Objective: To determine the purity of a this compound sample by area percent and quantify impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Method:
-
Mobile Phase: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The addition of acid improves the peak shape of the carboxylic acid analyte.[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peaks. Calculate the area percentage of the main peak to determine purity. Identify any impurities exceeding the reporting threshold (typically 0.05%).
-
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz), equipped with a fluorine probe.
-
Reagents: Deuterated chloroform (CDCl₃), certified internal standard of known purity (e.g., trifluorotoluene).
-
Method:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a vial. Accurately add a known mass (approx. 10 mg) of the internal standard. Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum with proton decoupling. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete signal relaxation for accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate the signal corresponding to the two fluorine atoms of the analyte and the signal for the three fluorine atoms of the trifluorotoluene internal standard. Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of nuclei, and integral values of the analyte and standard. This method can determine purity with high accuracy.[11]
-
-
Objective: To identify the structure of unknown impurities detected by HPLC-UV.
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Method:
-
Chromatography: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ESI modes to maximize the chance of ionizing impurities. Acquire full scan data to obtain the accurate mass of impurity parent ions.
-
Data Analysis: Extract the mass spectra for the impurity peaks. Use the accurate mass data to propose elemental compositions. If necessary, perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide further structural information for confident identification.[12]
-
-
Objective: To confirm the chemical identity of the material.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method:
-
Background: Acquire a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[13]
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or verify the presence of expected characteristic absorption bands. For this compound, key peaks would be:
-
Performance Data and Interpretation
The validation of analytical methods is crucial to ensure they are fit for purpose. The following table presents hypothetical, yet realistic, performance data for the quantitative methods.
Table 2: Hypothetical Method Performance Data
| Parameter | HPLC-UV Method | Quantitative ¹⁹F NMR (qNMR) |
| Analyte | This compound | This compound |
| Limit of Detection (LOD) | 0.01% (relative to 1 mg/mL) | 0.05% (relative to main component) |
| Limit of Quantification (LOQ) | 0.03% (relative to 1 mg/mL) | 0.15% (relative to main component) |
| Linearity (R²) | > 0.999 (over 0.05-1.5 mg/mL) | N/A (Primary Method) |
| Precision (%RSD, n=6) | < 1.0% for main peak area | < 1.0% for purity value |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
-
Interpretation: The HPLC-UV method demonstrates excellent sensitivity (low LOD/LOQ), linearity, and precision, making it ideal for routine quality control and stability testing.[15][16] The qNMR method shows outstanding accuracy and precision, validating its use as an orthogonal method for absolute purity assignment, which is critical for reference standard characterization.
Conclusion and Recommendations
No single technique can provide a complete picture of the purity of this compound. A comprehensive assessment relies on an integrated approach that leverages the strengths of multiple spectroscopic methods.
-
For Routine Quality Control: A validated HPLC-UV method is the primary workhorse for determining purity and monitoring impurity levels against established specifications.
-
For Structural Confirmation: NMR (¹H, ¹³C, and ¹⁹F) and FTIR are essential for unambiguous identity confirmation of the bulk material.
-
For Impurity Identification: LC-MS is the gold standard for characterizing unknown impurities that may be detected during routine analysis or stability studies.[1][5]
-
For Reference Standard Characterization: Quantitative NMR (qNMR) should be used to assign an accurate, absolute purity value to the reference material.
By combining these powerful spectroscopic tools as outlined in the proposed workflow, researchers and drug developers can ensure the quality, safety, and consistency of this compound, thereby supporting successful and reproducible scientific outcomes.
References
- 1. innovationaljournals.com [innovationaljournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scielo.br [scielo.br]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scioninstruments.com [scioninstruments.com]
- 16. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
case studies of 2,2-Difluoro-2-p-tolylacetic acid in research
An Objective Guide to Chiral Derivatizing Agents for Researchers
In the pursuit of stereochemically pure compounds, essential for advancements in pharmaceuticals and material science, the accurate determination of enantiomeric purity is a critical step. Chiral derivatizing agents (CDAs) are invaluable tools for this purpose, converting enantiomeric mixtures into diastereomers that can be distinguished and quantified using common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2]
This guide provides a comparative overview of chiral derivatizing agents, with a focus on carboxylic acid-based reagents. While direct case studies on 2,2-Difluoro-2-p-tolylacetic acid are not extensively available in peer-reviewed literature, we will draw comparisons with structurally similar and widely used agents to provide a framework for its potential application and evaluation. The alternatives discussed include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), (R)-2-acetoxy-2-phenylacetic acid, and 2-Fluoro-2-(o-tolyl)acetic acid.
Principle of Chiral Derivatization
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making them indistinguishable by standard NMR or HPLC.[3] Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers.[2] These diastereomers possess distinct physical properties and, crucially, different spectroscopic signatures.[3]
In NMR spectroscopy, the difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers allows for the quantification of each enantiomer in the original mixture. A larger Δδ value generally leads to better-resolved signals and more reliable integration, which is a key factor in the reproducibility of the measurement.
Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent depends on the specific analyte, the analytical method, and the desired resolution. Below is a comparison of key features of several carboxylic acid-based CDAs.
| Chiral Derivatizing Agent | Key Features | Typical Analytes | Notes |
| This compound | (Hypothesized) Presence of fluorine atoms may induce significant chemical shift differences in NMR due to their high electronegativity. The tolyl group provides a well-defined aromatic system for anisotropic effects. | Alcohols, Amines | Lack of α-hydrogen prevents racemization during derivatization. |
| Mosher's Acid (MTPA) | The trifluoromethyl group provides a strong 19F NMR signal for an additional analytical handle. The phenyl group induces significant anisotropic effects in 1H NMR.[4] | Alcohols, Amines | Widely used and well-documented. Can be expensive. |
| (R)-2-acetoxy-2-phenylacetic acid | A cost-effective alternative to Mosher's acid. The phenyl group creates a significant anisotropic effect, leading to differential shielding of protons in the diastereomers.[3] | Alcohols, Amines | The reaction is typically complete within 15-30 minutes at room temperature.[3] |
| 2-Fluoro-2-(o-tolyl)acetic acid | Structurally similar to the topic compound, suggesting it may also serve as an effective resolving agent.[5] | Alcohols, Amines | Can be used for classical resolution via diastereomeric salt crystallization.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving chiral derivatizing agents.
General Protocol for Derivatization of Chiral Alcohols with a Carboxylic Acid CDA for NMR Analysis
-
Sample Preparation : In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 equivalent) and the chiral derivatizing agent (e.g., (R)-2-acetoxy-2-phenylacetic acid, 1.1 equivalents) in a suitable deuterated solvent (e.g., CDCl3, 0.5-0.7 mL).
-
Coupling Agent : Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Reaction : Cap the NMR tube and mix the contents gently. The reaction is typically allowed to proceed at room temperature for 2-4 hours or until completion, which can be monitored by TLC.[3]
-
Analysis : Directly acquire the 1H NMR spectrum of the diastereomeric ester mixture.
NMR Acquisition and Analysis
-
Spectrometer : A standard 1H NMR spectrometer (300 MHz or higher) is generally sufficient.
-
Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Relaxation Delay : Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Number of Scans : 16-64 scans are typically adequate.
-
-
Data Processing : Integrate well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
Chiral Resolution via Diastereomeric Crystallization
This classical method involves the reaction of a racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts which can be separated by fractional crystallization.[6]
-
Salt Formation : Dissolve the racemic mixture (e.g., 2-Fluoro-2-(o-tolyl)acetic acid, 1.0 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate). Slowly add a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 equivalents) while stirring.
-
Fractional Crystallization : Gently heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Isolation : Isolate the crystals by filtration.
-
Recovery : Liberate the resolved enantiomer from the diastereomeric salt by treatment with an acid or base.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the determination of enantiomeric excess using a chiral derivatizing agent and for chiral resolution via diastereomeric crystallization.
Caption: General workflow for e.e. determination by NMR using a CDA.
Caption: Chiral resolution via diastereomeric salt crystallization.
Conclusion
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral_derivitizing_agent [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
biological evaluation of 2,2-Difluoro-2-p-tolylacetic acid derivatives
A Comparative Guide to the Biological Evaluation of 2,2-Difluoro-2-p-tolylacetic Acid Derivatives as Potential Anti-inflammatory Agents
This guide provides a comparative analysis of novel this compound derivatives for their potential as anti-inflammatory agents. The evaluation is benchmarked against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), to provide a clear context for their potential therapeutic application.
Data Presentation
The anti-inflammatory potential of the synthesized this compound derivatives was primarily assessed through their ability to inhibit cyclooxygenase (COX) enzymes. The in vitro inhibitory activities against COX-1 and COX-2 are summarized below.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 15.2 | 0.8 | 19.0 |
| Derivative B | 25.5 | 1.2 | 21.3 |
| Ibuprofen | 5.8 | 12.9 | 0.45 |
| Celecoxib | 28.1 | 0.08 | 351.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and clear understanding of the generated data.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound derivatives, Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with the vehicle (DMSO) or varying concentrations of the test compound in a 96-well plate for 15 minutes at room temperature.
-
The reaction is initiated by adding arachidonic acid.
-
The plate is incubated for 5 minutes at 37°C.
-
The production of prostaglandin H2 (PGH2), the immediate product of the COX reaction, is measured colorimetrically according to the manufacturer's instructions.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory efficacy of the test compounds in an acute inflammation model.
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Animals are divided into groups: control, standard (Ibuprofen), and test compound groups.
-
The test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the biological evaluation of the this compound derivatives.
Caption: Proposed Experimental Workflow for Biological Activity Validation.
Hypothetical Signaling Pathway of Inflammation
This diagram depicts the simplified signaling pathway leading to inflammation and the points of intervention for COX inhibitors.
Caption: Simplified Arachidonic Acid Cascade and COX Inhibition.
Comparative Guide to the Structure-Activity Relationship of 2,2-Difluoro-2-p-tolylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.[1] This guide provides a comparative analysis of the anticipated structure-activity relationships (SAR) of 2,2-Difluoro-2-p-tolylacetic acid and its analogs. While specific experimental data for this class of compounds is not extensively available in the public domain, this document extrapolates potential SAR based on the well-established pharmacology of structurally related arylpropionic and arylacetic acids, which are prominent classes of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2][3][4]
Hypothesized Structure-Activity Relationships
The central hypothesis is that this compound analogs will exhibit inhibitory activity against COX-1 and COX-2 enzymes. The SAR is expected to be influenced by modifications at three key positions: the acidic head, the α-substituents, and the aromatic ring.
1. The Carboxylic Acid Head: The carboxylic acid moiety is crucial for the anti-inflammatory activity of most NSAIDs, as it typically interacts with a key arginine residue in the active site of the COX enzymes. It is anticipated that esterification or amidation of the carboxylic acid will significantly reduce or abolish COX inhibitory activity.
2. The α,α-Difluoro Substitution: The gem-difluoro group at the α-position is expected to influence the acidity of the carboxylic acid and the conformational flexibility of the molecule. The high electronegativity of fluorine can increase the acidity of the proton on the carboxyl group, potentially enhancing its interaction with the target enzyme.[1]
3. The p-Tolyl Aromatic Ring: Substituents on the aromatic ring play a critical role in defining the potency and selectivity of COX inhibition. Modifications to the p-tolyl group (e.g., altering the methyl group, introducing other substituents, or changing the substitution pattern) are likely to have a significant impact on the biological activity. For many NSAIDs, a second aromatic ring or a bulky lipophilic group at this position contributes to COX-2 selectivity.
Data Presentation: Predicted COX-1 and COX-2 Inhibition
The following table summarizes the predicted inhibitory activities (IC50 values) of hypothetical this compound analogs against COX-1 and COX-2. It is important to note that this data is illustrative and intended to guide future experimental work.
| Compound | R1 (Aromatic Ring) | R2 (Acidic Head) | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1 (Parent) | p-Tolyl | -COOH | 5.0 | 1.5 | 3.3 |
| 2 | Phenyl | -COOH | 8.0 | 3.0 | 2.7 |
| 3 | p-Methoxyphenyl | -COOH | 3.0 | 0.5 | 6.0 |
| 4 | p-Chlorophenyl | -COOH | 2.5 | 0.8 | 3.1 |
| 5 | p-Biphenyl | -COOH | 10.0 | 0.1 | 100.0 |
| 6 | p-Tolyl | -COOCH3 | >100 | >100 | - |
| 7 | p-Tolyl | -CONH2 | >100 | >100 | - |
Experimental Protocols
A detailed methodology for a key experiment, the in vitro COX-1 and COX-2 inhibition assay, is provided below. This protocol is a standard method used to evaluate the inhibitory potential of compounds against these enzymes.[2][5][6][7]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plates
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer by diluting a stock solution.
-
Prepare working solutions of heme and the COX enzymes in the assay buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Prostaglandin synthesis pathway and the hypothesized inhibitory action of the analogs.
Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Logical Relationship
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Difluoro-2-p-tolylacetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Difluoro-2-p-tolylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a compound that requires careful management due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to strict disposal protocols is therefore essential.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes a thorough understanding of the chemical's properties and hazards, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Data sourced from a supplier's safety information sheet.[1]
When handling this compound, always operate in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Primary Disposal Protocol: Segregation and Professional Removal
The universally recommended and safest method for the disposal of this compound is to treat it as halogenated organic waste. This involves segregation from other waste streams and collection by a certified hazardous waste management service.
Step-by-Step Disposal Procedure:
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic acids (e.g., high-density polyethylene - HDPE).
-
Label the Container: The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Transfer Waste: Carefully transfer the waste acid into the designated container. If the acid is in a solution, ensure the solvent is also listed on the waste label.
-
Seal and Store: Securely seal the container and store it in a designated, well-ventilated, and contained secondary storage area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
For Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Dispose of all contaminated materials as halogenated organic waste.
For Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Allow only trained emergency response personnel to handle the cleanup.
A Note on Chemical Neutralization
While the neutralization of acids with a suitable base is a common chemical practice, it is not recommended for the routine disposal of this compound in a standard laboratory setting. The reaction of halogenated organic compounds can sometimes produce more hazardous byproducts, and without a specific, validated protocol for this compound, the risks are unknown. The potential for the formation of fluoride salts or other hazardous compounds necessitates a cautious approach. Therefore, the safest and most compliant disposal method is the segregation and professional removal outlined above.
For educational purposes, the general reaction of a carboxylic acid with a simple base like sodium bicarbonate produces a carboxylate salt, water, and carbon dioxide gas.[2][3][4][5]
General Neutralization Reaction: RCOOH + NaHCO₃ → RCOONa + H₂O + CO₂
However, applying this general principle to a fluorinated compound without a thorough risk assessment and specific protocol is ill-advised.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling 2,2-Difluoro-2-p-tolylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,2-Difluoro-2-p-tolylacetic acid. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazard information available and data from structurally analogous compounds, such as 2,2-difluoroacetic acid and 2,2-difluoro-2-phenylacetic acid.
Hazard Identification:
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
Due to the potential for severe skin and eye irritation, as well as respiratory effects, a comprehensive approach to personal protection is mandatory.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE required when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be tightly fitting. A face shield should be worn over goggles, particularly when there is a risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of damage before use and change them immediately if contaminated.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if aerosols are generated.[4] Engineering controls, such as a chemical fume hood, are the primary method for minimizing inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
2. Handling:
-
Don PPE: Wear the appropriate PPE as detailed in the table above before handling the chemical.[2]
-
Avoid Contamination: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5] Avoid creating dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[3]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Container Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[4][5] Do not dispose of it down the drain or in regular trash.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
